molecular formula C5H6BrN3 B597986 5-Bromopyridine-2,4-diamine CAS No. 1201784-84-0

5-Bromopyridine-2,4-diamine

Cat. No.: B597986
CAS No.: 1201784-84-0
M. Wt: 188.028
InChI Key: GNOTUWYODYTQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-2,4-diamine (CAS 1201784-84-0) is a high-value halogenated diaminopyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, characterized by a bromine atom at the 5-position and two amino groups at the 2 and 4 positions, makes it a key intermediate for constructing complex nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery . The compound is of particular interest in the development of new pharmaceuticals, agrochemicals, and advanced materials . In research applications, this compound is a crucial precursor in metal-catalyzed cross-coupling reactions, such as the copper-catalyzed C–N bond formation, enabling selective amination to create novel molecules . Furthermore, its utility extends to materials science, where its structural motif facilitates charge transfer interactions, as demonstrated in studies with 2,4-dinitrophenol for the formation of charge-transfer complexes . The molecule is nearly planar and can form extensive hydrogen-bonding networks in the crystal phase, properties that are significant in supramolecular chemistry and crystal engineering . This product is supplied as a solid and requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . It is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOTUWYODYTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704808
Record name 5-Bromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-84-0
Record name 5-Bromo-2,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromopyridine-2,4-diamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical properties and structure of 5-Bromopyridine-2,4-diamine (CAS: 1201784-84-0) is limited in publicly available scientific literature. While basic identifiers are available, a comprehensive technical guide with experimental protocols and biological data could not be compiled for this specific isomer.

This guide will instead provide a detailed overview of the closely related and well-documented isomer, 5-Bromopyridine-2,3-diamine (CAS: 38875-53-5) , for which substantial data exists. This information is intended for researchers, scientists, and drug development professionals who may find the properties of this analogue relevant.

Core Chemical Properties and Structure of 5-Bromopyridine-2,3-diamine

5-Bromopyridine-2,3-diamine is a halogenated diaminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of multiple reactive sites, including the bromine atom and two amino groups, which allow for a variety of chemical modifications.[2]

Quantitative Data Summary

The following tables summarize the key chemical and structural properties of 5-Bromopyridine-2,3-diamine.

Table 1: Chemical Properties of 5-Bromopyridine-2,3-diamine

PropertyValueSource(s)
Molecular FormulaC₅H₆BrN₃[3]
Molecular Weight188.03 g/mol [3]
Melting Point155 °C (decomposes)[3]
AppearanceLight yellow to purple or light brown powder[2]
SolubilitySoluble in hot water[2]

Table 2: Structural Information for 5-Bromopyridine-2,3-diamine

IdentifierValueSource(s)
IUPAC Name5-bromopyridine-2,3-diamine[4]
CAS Number38875-53-5[3]
SMILES StringNc1cc(Br)cnc1N[3]
InChI KeyYRGMYJUKFJPNPD-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of 5-Bromopyridine-2,3-diamine

A common method for the synthesis of 5-Bromopyridine-2,3-diamine involves the reduction of 2-amino-3-nitro-5-bromopyridine.[2][3] An optimized procedure utilizing Raney Nickel (Raney Ni) for catalytic hydrogenation has been reported to yield a high-purity product.[2]

Materials:

  • 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol)

  • Phosphoric acid

  • Ethanol

  • Saturated hydrochloric acid ethanol solution

  • Concentrated hydrochloric acid

  • 10% Raney-Ni (1.5 g)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).[2]

  • Cool the solution to 25 °C.[2]

  • Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

  • Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen gas to 1 MPa.[2]

  • Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[2]

  • Cool and discharge the reaction mixture, then filter to remove the catalyst.[2]

  • Wash the filter cake with 50 mL of ethanol.[2]

  • Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[2]

  • Remove the solvent by rotary evaporation.[2]

  • Filter and dry the resulting yellow solid to obtain 5-Bromopyridine-2,3-diamine. The reported yield for this method is 89%.[2]

Visualizations

Logical Workflow for Synthesis

G Synthesis Workflow for 5-Bromopyridine-2,3-diamine cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 2-amino-3-nitro-5-bromopyridine in hot phosphoric acid/ethanol B Cool to 25 °C A->B C Add HCl/ethanol, conc. HCl, and Raney-Ni B->C D Transfer to high-pressure reactor C->D E Pressurize with H₂ to 1 MPa D->E F Heat to ~50 °C until pressure stabilizes E->F G Cool, discharge, and filter F->G H Wash filter cake with ethanol G->H I Precipitate product from filtrate with THF/conc. HCl H->I J Isolate by rotary evaporation and filtration I->J K Dry final product J->K

Caption: A flowchart illustrating the key steps in the synthesis of 5-Bromopyridine-2,3-diamine via catalytic hydrogenation.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by 5-Bromopyridine-2,3-diamine. However, halogenated diaminopyridines are recognized for their potential biological activity and are of significant interest in medicinal chemistry.[1] They are integral to the development of new pharmaceuticals, with research ongoing to better understand their properties and applications.[1]

Spectral Data

While detailed spectral data is not fully elaborated in the search results, there are mentions of available 1D NMR, Mass Spectrometry, and IR spectra for 5-Bromopyridine-2,3-diamine.[4] Researchers are advised to consult spectral databases for detailed information.

References

Synthesis of 5-Bromopyridine-2,4-diamine from Pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 5-Bromopyridine-2,4-diamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, pyridine. The synthesis involves the formation of a key intermediate, pyridine-2,4-diamine, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring two amino groups and a bromine atom on the pyridine ring, allows for diverse functionalization and the construction of complex molecular architectures. This guide outlines a feasible and documented synthetic route, providing researchers with the necessary information to produce this important molecule.

Overall Synthetic Strategy

The synthesis of this compound from pyridine is a multi-step process. A direct conversion is not readily achievable due to the electronic properties of the pyridine ring. The most viable approach involves the initial synthesis of the key intermediate, pyridine-2,4-diamine, which then undergoes electrophilic bromination at the C-5 position, activated by the two electron-donating amino groups.

Two potential routes for the synthesis of pyridine-2,4-diamine have been identified:

  • Route A: A five-step synthesis starting from 2-chloropyridine.

  • Route B: A three-step synthesis starting from 2,4-dihydroxypyridine.

This guide will focus on a combination of established methods to present a coherent and practical pathway. We will detail the synthesis of pyridine-2,4-diamine via a route inspired by the transformation of 2,4-dichloropyridine, a derivative accessible from 2,4-dihydroxypyridine. Subsequently, a detailed protocol for the bromination of pyridine-2,4-diamine will be provided.

Synthesis of the Intermediate: Pyridine-2,4-diamine

A plausible and efficient route to pyridine-2,4-diamine involves the amination of 2,4-dichloropyridine.

Synthesis of 2,4-Dichloropyridine

2,4-Dichloropyridine can be synthesized from 2,4-dihydroxypyridine by reaction with phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloropyridine

A mixture of 2,4-dihydroxypyridine and an excess of phosphorus oxychloride is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 2,4-dichloropyridine. The product is then extracted with an organic solvent (e.g., dichloromethane) and purified by distillation or chromatography.

Amination of 2,4-Dichloropyridine

The conversion of 2,4-dichloropyridine to pyridine-2,4-diamine is achieved through nucleophilic aromatic substitution with ammonia. This reaction typically requires elevated temperatures and pressures in a sealed vessel.

Experimental Protocol: Synthesis of Pyridine-2,4-diamine

2,4-Dichloropyridine is heated with a concentrated solution of ammonia in a sealed autoclave. The reaction is carried out at a temperature range of 150-180°C for several hours. After cooling, the reaction mixture is transferred to a flask, and the excess ammonia is evaporated. The resulting aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the pyridine-2,4-diamine. The product can be further purified by recrystallization.

Final Step: Bromination of Pyridine-2,4-diamine

The final step is the regioselective bromination of pyridine-2,4-diamine to yield this compound. The two amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to the amino groups. The C-5 position is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol: Synthesis of this compound

To a solution of pyridine-2,4-diamine in a suitable solvent such as dichloromethane or acetonitrile, N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2,4-Dichloropyridine from 2,4-Dihydroxypyridine

ParameterValue
Starting Material 2,4-Dihydroxypyridine
Reagent Phosphorus oxychloride (POCl₃)
Solvent None (POCl₃ acts as solvent)
Reaction Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 70-85%

Table 2: Synthesis of Pyridine-2,4-diamine from 2,4-Dichloropyridine

ParameterValue
Starting Material 2,4-Dichloropyridine
Reagent Concentrated Ammonia
Solvent Water
Reaction Temperature 150-180 °C (in a sealed vessel)
Reaction Time 8-12 hours
Typical Yield 50-70%

Table 3: Synthesis of this compound from Pyridine-2,4-diamine

ParameterValue
Starting Material Pyridine-2,4-diamine
Reagent N-Bromosuccinimide (NBS)
Solvent Dichloromethane or Acetonitrile
Reaction Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 80-95%

Visualizations

Synthetic Pathway

Synthesis_Pathway Pyridine Pyridine Dihydroxypyridine 2,4-Dihydroxypyridine Pyridine->Dihydroxypyridine Multi-step (e.g., via Pyridone) Dichloropyridine 2,4-Dichloropyridine Dihydroxypyridine->Dichloropyridine POCl₃ Diaminopyridine Pyridine-2,4-diamine Dichloropyridine->Diaminopyridine NH₃, Δ, P FinalProduct This compound Diaminopyridine->FinalProduct NBS

Caption: Overall synthetic pathway to this compound.

Experimental Workflow for Bromination

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Pyridine-2,4-diamine in solvent AddNBS Add NBS portion-wise at 0 °C Start->AddNBS Stir Stir at room temperature AddNBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Wash with aq. Na₂S₂O₃ Monitor->Quench Reaction complete WashBrine Wash with brine Quench->WashBrine Dry Dry over Na₂SO₄ WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Column chromatography or Recrystallization Evaporate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the bromination of pyridine-2,4-diamine.

Conclusion

This technical guide outlines a robust and feasible multi-step synthesis for this compound starting from pyridine. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake the synthesis of this important chemical intermediate. The key steps involve the formation of pyridine-2,4-diamine followed by a regioselective bromination. Careful control of reaction conditions at each stage is crucial for achieving high yields and purity of the final product.

Spectroscopic Analysis of Bromodiaminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Among them, bromo-diaminopyridines serve as versatile scaffolds for the synthesis of a wide array of functional molecules. Spectroscopic analysis is fundamental to the characterization and quality control of these compounds. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromopyridine-2,3-diamine, along with generalized experimental protocols relevant to the analysis of this class of molecules.

Spectroscopic Data of 5-Bromopyridine-2,3-diamine

The following sections summarize the key spectroscopic data for 5-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for 5-Bromopyridine-2,3-diamine.

Table 1: ¹H NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ, ppm)MultiplicityAssignment
7.25dH-6
6.77dH-4
5.70-5.40bsNH₂ (at C-2 or C-3)
5.20-4.80bsNH₂ (at C-2 or C-3)
Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ, ppm)Assignment
Data not explicitly available in the searched resources.
Note: While specific ¹³C NMR chemical shifts for 5-Bromopyridine-2,3-diamine were not found in the provided search results, spectra are available for viewing in databases like SpectraBase, which can be accessed for detailed analysis.[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for 5-Bromopyridine-2,3-diamine are presented below.

Table 3: IR Spectroscopic Data for 5-Bromopyridine-2,3-diamine

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak assignments are not detailed in the search results, but the full spectrum is available for analysis in public databases.N-H stretching (amines), C=C and C=N stretching (aromatic ring), C-Br stretching
The spectrum can be obtained via KBr wafer or ATR techniques.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 5-Bromopyridine-2,3-diamine

m/zIon
187/189[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
Data obtained from GC-MS analysis.[2]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like bromodiaminopyridines.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.[6]

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6][7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8][9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 5-Bromopyridine-diamine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While specific spectroscopic data for 5-Bromopyridine-2,4-diamine remains elusive in publicly accessible databases, the data presented for its isomer, 5-Bromopyridine-2,3-diamine, provides a valuable reference for researchers in the field. The generalized experimental protocols and the analytical workflow outlined in this guide offer a solid foundation for the characterization of this and other related novel compounds, ensuring data integrity and facilitating further research and development.

References

5-Bromopyridine-2,4-diamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited in publicly available literature, this document consolidates the confirmed chemical identifiers and provides insights into its potential synthesis, reactivity, and biological significance based on the chemistry of related compounds.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below. It is crucial to note that while the CAS number and molecular weight are confirmed, other physical properties are often predicted and should be verified experimentally.

PropertyValueSource
CAS Number 1201784-84-0Chemical Catalogs
Molecular Formula C₅H₆BrN₃-
Molecular Weight 188.03 g/mol -
Predicted Boiling Point 347.4°C at 760 mmHg[1]
Predicted Melting Point 170 - 174°C[1]
Predicted Density 1.746 g/cm³[1]
Predicted Flash Point 163.9°C[1]
Predicted pKa pKa1: 10.68 (for the amino group)[1]
Predicted Refractive Index 1.695[1]

Synthesis and Reactivity

Potential Synthetic Workflow

A conceptual workflow for the synthesis of this compound is outlined below. This process is hypothetical and would require experimental optimization.

G cluster_0 Starting Material Preparation cluster_1 Amination Reactions cluster_2 Purification cluster_3 Final Product Start Brominated Pyridine Precursor Step1 Introduction of First Amino Group (e.g., Buchwald-Hartwig amination) Start->Step1 Reagents: Ammonia source, Pd catalyst, Ligand Step2 Introduction of Second Amino Group Step1->Step2 Further amination or nitration/reduction sequence Purification Chromatography / Recrystallization Step2->Purification End This compound Purification->End

A conceptual synthetic workflow for this compound.

The reactivity of this compound is expected to be dictated by the nucleophilic character of the amino groups and the potential for the bromine atom to participate in cross-coupling reactions. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.

Experimental Protocols: General Considerations for Related Compounds

While specific experimental protocols for this compound are not available, methodologies for the synthesis and reaction of analogous compounds, such as other brominated diaminopyridines, provide a valuable reference. For instance, the synthesis of the isomeric 2,3-Diamino-5-bromopyridine has been reported via the reduction of 2-amino-5-bromo-3-nitropyridine[2].

General Protocol for Suzuki Cross-Coupling of Bromopyridine Derivatives:

The bromine atom on the pyridine ring is a key functional handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. A general procedure for such a reaction, based on protocols for similar substrates, is as follows:

  • To a reaction vessel, add the bromopyridine derivative (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane and water.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.

  • The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

G Start This compound Product Coupled Product Start->Product Pd Catalyst Base Solvent Heat Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product

A generalized Suzuki cross-coupling reaction pathway.

Biological Activity and Applications in Drug Discovery

Substituted diaminopyridines are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents. The amino groups can form key hydrogen bond interactions with the hinge region of kinase active sites. The bromine atom provides a vector for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

While no specific biological data for this compound has been found, its structural motifs suggest potential applications as an intermediate in the synthesis of biologically active molecules. The diaminopyridine core is present in a number of approved drugs and clinical candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the isomeric 5-Bromopyridine-2,3-diamine, caution should be exercised when handling this compound. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Disclaimer: The information provided in this technical guide, particularly concerning synthesis, reactivity, and safety, is based on general chemical principles and data from related compounds due to the limited availability of specific experimental data for this compound. All procedures should be evaluated and performed by qualified professionals with appropriate risk assessments.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromopyridine-2,4-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available predicted data with detailed, generalized experimental protocols for determining the solubility and stability of heterocyclic amine compounds. These methodologies provide a robust framework for researchers to generate specific data for this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound is a substituted pyridine derivative. The presence of amino groups and a bromine atom on the pyridine ring influences its chemical properties, including its solubility and stability. Below is a summary of its predicted physicochemical properties.

PropertyPredicted ValueCitation
Molecular Formula C5H6BrN3[1]
Molecular Weight 188.026 g/mol [1]
Appearance Solid[1]
Boiling Point 347.4°C at 760 mmHg[1]
Melting Point 170 - 174°C[1]
Density 1.746 g/cm³[1]
Flash Point 163.9°C[1]
pKa 10.68 (for the amino group)[1]

Solubility Profile

Currently, there is a notable absence of quantitative experimental solubility data for this compound in common organic solvents in peer-reviewed literature. The available information is limited to predicted qualitative descriptions.

SolventPredicted SolubilityCitation
Dimethyl Sulfoxide (DMSO) Soluble[1]
Dimethylformamide (DMF) Soluble[1]

It is also noted that the compound has a certain degree of hygroscopicity, meaning it can absorb moisture from the air, which may affect its properties and requires storage in a dry place[1].

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound. This method, often referred to as the shake-flask method, is a standard approach to generate reliable thermodynamic solubility data[2].

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific, controlled temperature.

Materials and Equipment:

  • This compound

  • Selected HPLC-grade organic solvents

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium[3].

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached[3][4].

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer[3][5][6].

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve[3].

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account any dilutions made.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Shake at constant temperature (24-48h) prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 analysis2 Analyze sample and standards (HPLC/UV-Vis) sample3->analysis2 analysis1 Prepare standards analysis1->analysis2 calc Determine Solubility analysis2->calc analysis3 Construct calibration curve

A generalized workflow for the experimental determination of solubility.

Stability Profile

The chemical stability of this compound is described as considerable under normal environmental conditions, allowing for long-term storage without significant deterioration[1]. However, it is susceptible to degradation under specific stress conditions.

  • Reaction with Strong Oxidizing Agents: The compound can readily react with strong oxidizing agents, leading to the damage of its molecular structure. This is attributed to the electron-donating nature of some groups in the molecule, which are prone to electron loss and oxidation[1].

  • Reaction with Strong Acids and Bases: In the presence of strong acids or bases, this compound can undergo reactions such as protonation or deprotonation, resulting in changes to its molecular structure and properties[1].

  • Hygroscopicity: The compound has a tendency to absorb water vapor from the air, which can lead to changes in its properties. Therefore, it should be stored in a dry environment[1].

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule[7][8]. The following protocol outlines a general approach for conducting forced degradation studies on a compound like this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M to 1 M)

  • Sodium hydroxide (e.g., 0.1 M to 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • HPLC-grade water and organic solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating analytical method (typically a validated HPLC method)

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is compatible with the mobile phase of the analytical method[9].

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days)[10].

    • Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and subject it to the same conditions as acid hydrolysis[10].

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), and keep it at room temperature[8].

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70-80°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose a solid sample or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[7].

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products[7][11].

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

  • Identification of Degradation Products:

    • For significant degradation products, use techniques like LC-MS to determine their mass and fragmentation patterns, which helps in elucidating their structures[12].

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc quantify Quantify Parent and Degradants hplc->quantify lcms Identify Degradants (LC-MS) quantify->lcms

A generalized workflow for forced degradation stability studies.

Conclusion

References

Reactivity of the Bromine Atom in 5-Bromopyridine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 5-Bromopyridine-2,4-diamine. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom at the 5-position serves as a key functional handle for a variety of chemical transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document outlines the theoretical basis for its reactivity, provides detailed experimental protocols adapted from closely related structures, and presents quantitative data to guide synthetic strategies.

Electronic Profile and Reactivity Overview

The reactivity of the bromine atom in this compound is dictated by the electronic nature of the pyridine ring. The two amino groups at the 2- and 4-positions are strong electron-donating groups, which increase the electron density of the aromatic system. This electronic enrichment generally deactivates the ring towards classical nucleophilic aromatic substitution (SNAr) but makes the bromine atom an excellent participant in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, being electron-withdrawing, along with the bromine atom, creates a polarized C-Br bond that is susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for the functionalization of this compound. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent, such as a boronic acid or ester. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Experimental Protocol (Adapted from 5-bromo-2-methylpyridin-3-amine) [2]

To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.). Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%). Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water). Degas the reaction mixture by bubbling with the inert gas for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to Good
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95
Pd(OAc)₂SPhosCs₂CO₃Toluene1101665-90

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, allowing for the synthesis of N-aryl or N-alkyl derivatives at the 5-position. This reaction is of great importance in medicinal chemistry for accessing a wide range of amine-containing compounds.[4] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[5][6]

Experimental Protocol (Adapted from 2-Amino-5-bromo-4-methylpyridine) [4]

To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%). Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by the amine (1.2-2.0 equiv.). Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aminobromopyridines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane10012-2470-92
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH901860-85

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne.[7] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in biologically active molecules. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]

Experimental Protocol (Adapted from 2-Amino-5-bromo-4-methylpyridine) [9]

To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%). Add anhydrous N,N-Dimethylformamide (DMF) and stir the mixture for 30 minutes at room temperature. Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (as both base and co-solvent). Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Aminobromopyridines

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NDMF806-1260-88
PdCl₂(PPh₃)₂CuIDIPEATHF658-1665-90
Pd(OAc)₂-PyrrolidineAcetonitrile801255-80

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[3]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions, although the electron-donating amino groups on the pyridine ring make it less favorable compared to electron-deficient systems. For an SNAr reaction to occur, a strong nucleophile and potentially elevated temperatures are typically required. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The reactivity in SNAr for halopyridines is generally lower than for corresponding halopyrimidines.[10]

Experimental Protocol (General for Amination of Halopyridines)

In a sealed tube, this compound (1.0 equiv.) is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The nucleophile (e.g., a primary or secondary amine, 1.5-2.0 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) are added. The mixture is heated to a high temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 4: General Conditions for Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemp (°C)
Primary/Secondary AmineK₂CO₃ / Cs₂CO₃NMP / DMSO120-180
Alkoxide (e.g., NaOMe)-Corresponding AlcoholReflux
Thiolate (e.g., NaSPh)-DMF / NMP100-150

Note: These are general conditions and require optimization for this compound. Yields can vary significantly based on the nucleophile and specific conditions.

Visualizing Reaction Pathways and Workflows

General Reactivity of this compound

General Reactivity Pathways A This compound B Suzuki-Miyaura (C-C Coupling) A->B Pd catalyst, Boronic Acid, Base C Buchwald-Hartwig (C-N Coupling) A->C Pd catalyst, Amine, Base D Sonogashira (C-C Coupling) A->D Pd/Cu catalyst, Alkyne, Base E Nucleophilic Aromatic Substitution (SNAr) A->E Strong Nucleophile, Heat F 5-Aryl-pyridine-2,4-diamine B->F G 5-(N-Substituted)-pyridine-2,4-diamine C->G H 5-Alkynyl-pyridine-2,4-diamine D->H I 5-(Nu)-pyridine-2,4-diamine E->I

Caption: Reactivity pathways of this compound.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

General Experimental Workflow A 1. Reagent Setup (Bromopyridine, Coupling Partner, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Workup (Quenching, Extraction, Washing, Drying) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 B->C D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G

References

5-Bromopyridine-2,4-diamine: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2,4-diamine is a heterocyclic organic compound that holds significant potential as a key building block in the synthesis of pharmacologically active molecules. While specific details regarding its discovery and a dedicated historical record are not extensively documented in publicly available literature, its structural motif, the 2,4-diaminopyridine core, is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in the generation of diverse compound libraries for drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and its potential applications in drug development, particularly in the context of kinase inhibition.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. Among these, aminopyridines, and more specifically diaminopyridines, have garnered considerable attention due to their ability to mimic the hydrogen bonding patterns of purine bases, enabling them to interact with the ATP-binding sites of various enzymes, most notably protein kinases. The 2,4-diaminopyrimidine and 2,4-diaminopyridine cores are recognized as "privileged structures" in the design of kinase inhibitors.

This compound incorporates this key pharmacophore with the addition of a bromine atom. This halogen atom not only influences the electronic properties of the pyridine ring but also serves as a crucial site for functionalization through modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Physicochemical Properties

While extensive experimental data for this compound is limited, predicted properties and data for its isomers provide a useful reference.

PropertyValueReference
CAS Number 1201784-84-0[1]
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Predicted to be a solid
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-amino-4-chloropyridine:

  • Bromination and Diazotization/Chlorination: Conversion of 2-amino-4-chloropyridine to 5-Bromo-2,4-dichloropyridine.

  • Amination: Nucleophilic aromatic substitution of the chloro groups on 5-Bromo-2,4-dichloropyridine with ammonia to yield this compound.

Synthetic Pathway for this compound A 2-Amino-4-chloropyridine B 2-Amino-5-bromo-4-chloropyridine A->B N-Bromosuccinimide (NBS) Dichloromethane, 0°C C 5-Bromo-2,4-dichloropyridine B->C 1. NaNO2, conc. HCl, -30°C 2. CuCl, rt D This compound C->D Ammonia (e.g., in 1,4-dioxane) Sealed vessel, heat

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols

The following protocols are based on procedures reported for similar transformations and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyridine (based on CN103420903A)[1]

  • Materials:

    • 2-amino-4-chloropyridine

    • N-bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite (NaNO₂)

    • Cuprous Chloride (CuCl)

    • Ethyl acetate

    • Sodium hydroxide

  • Procedure:

    • Bromination: Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, 2-amino-5-bromo-4-chloropyridine, can be carried forward to the next step.

    • Diazotization and Chlorination: To a solution of the crude 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid at -30°C, slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below -25°C. Stir the mixture for 1 hour at -30°C. Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-Bromo-2,4-dichloropyridine can be purified by column chromatography.

Step 2: Synthesis of this compound (Proposed Amination)

  • Materials:

    • 5-Bromo-2,4-dichloropyridine

    • Ammonia solution (e.g., 7N in methanol or a solution in 1,4-dioxane)

    • A suitable high-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 5-Bromo-2,4-dichloropyridine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane or methanol).

    • Seal the vessel and heat the mixture to a temperature between 100-150°C. The reaction time can range from 12 to 48 hours. The progress of the reaction should be monitored by TLC or LC-MS by analyzing aliquots taken from the cooled reaction mixture.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure this compound.

Experimental Workflow for Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-Bromo-2,4-dichloropyridine in ammonia solution B Seal in pressure vessel A->B C Heat to 100-150°C B->C D Monitor by TLC/LC-MS C->D E Cool to room temperature D->E Reaction complete F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H This compound G->H

Figure 2: Experimental workflow for the proposed amination step.

Role in Drug Discovery and Development

While there is no direct evidence of this compound itself being a therapeutic agent, its core structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The 2,4-diaminopyrimidine and 2,4-diaminopyridine scaffolds are known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

The bromine atom at the 5-position provides a strategic point for diversification through cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to probe the solvent-exposed regions of the kinase active site, which can lead to enhanced potency and selectivity.

Potential as a Kinase Inhibitor Intermediate

Numerous patents and research articles describe the synthesis of potent kinase inhibitors using substituted diaminopyrimidines and diaminopyridines. These inhibitors often target kinases that are implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Aurora Kinases.[2][3][4][5]

A general strategy for utilizing this compound in the synthesis of kinase inhibitors would involve a Suzuki or similar cross-coupling reaction to introduce a larger substituent at the 5-position.

Kinase Inhibitor Synthesis cluster_product Product A This compound C Diverse Kinase Inhibitors A->C Pd-catalyzed cross-coupling (e.g., Suzuki reaction) B Arylboronic acid or ester

Figure 3: General scheme for the use of this compound in kinase inhibitor synthesis.
Representative Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

Given the prevalence of diaminopyrimidine and diaminopyridine cores in CDK inhibitors, it is plausible that derivatives of this compound could be designed to target this pathway. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4]

CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 Cyclin D CDK4/6 Rb Rb G1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S Cyclin E CDK2 E2F->S Activates DNA_rep DNA Replication S->DNA_rep G2M Cyclin B CDK1 S->G2M Mitosis Mitosis G2M->Mitosis inhibitor Potential Inhibitor (Derivative of This compound) inhibitor->G1 inhibitor->S inhibitor->G2M

Figure 4: Simplified representation of the CDK signaling pathway in cell cycle progression and potential points of inhibition.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the synthesis of novel therapeutic agents. While its own discovery and history are not well-documented, the importance of its core structure in medicinal chemistry is undeniable. The proposed synthetic route, starting from readily available precursors, offers a viable path to access this compound for further investigation. Its true value lies in its potential as a versatile intermediate for the creation of diverse libraries of compounds, particularly targeting the kinase family of enzymes. Future research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

5-Bromopyridine-2,4-diamine: A Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom and two amino groups, provides a rich platform for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The diamino-substituted pyridine core is a known pharmacophore, particularly in the realm of kinase inhibitors, making this compound a valuable starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a heterocyclic building block in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While experimentally determined data is limited in publicly available literature, predicted properties provide valuable insights.

PropertyValueSource
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol [1]
Melting Point 170 - 174 °C[2]
Boiling Point (Predicted) 347.4 °C at 760 mmHg[2]
Density (Predicted) 1.746 g/cm³[2]
Solubility (Predicted) Soluble in DMSO, DMF[2]
pKa (Predicted) 10.68 (for the most basic amino group)[2]

Note: The majority of the available data is predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis of this compound

A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical route requiring experimental validation.

Hypothetical Synthesis of this compound start Pyridine Derivative step1 Bromination start->step1 intermediate1 Brominated Pyridine step1->intermediate1 step2 Amination (Position 2) intermediate1->step2 intermediate2 2-Amino-5-bromopyridine Derivative step2->intermediate2 step3 Amination (Position 4) intermediate2->step3 product This compound step3->product

Caption: A potential synthetic pathway for this compound.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples utilizing this compound are not extensively documented, general protocols for the Suzuki-Miyaura coupling of bromopyridines are well-established and can be adapted. These reactions typically employ a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

  • To a reaction vessel, add the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is particularly useful for the synthesis of complex amines and has broad applications in medicinal chemistry.

General Experimental Protocol for Buchwald-Hartwig Amination:

A typical procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq.).

  • A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • The reaction mixture is heated to a temperature typically between 80 and 110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR¹R², Base pd_amido Ar-Pd(II)L_n-NR¹R² amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product CDK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor cyclin_d_cdk46 Cyclin D / CDK4/6 receptor->cyclin_d_cdk46 Activates rb Rb cyclin_d_cdk46->rb Phosphorylates e2f E2F rb->e2f Releases cyclin_e_cdk2 Cyclin E / CDK2 e2f->cyclin_e_cdk2 Activates Transcription s_phase S-Phase Entry cyclin_e_cdk2->s_phase Promotes inhibitor 2,4-Diaminopyridine Inhibitor inhibitor->cyclin_d_cdk46 inhibitor->cyclin_e_cdk2

References

Unveiling the Electronic Landscape: A Theoretical Exploration of 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 5-bromopyridine-2,4-diamine, a molecule of significant interest in medicinal chemistry and materials science. By employing state-of-the-art computational methodologies, we can elucidate the fundamental electronic properties that govern its reactivity, intermolecular interactions, and potential as a pharmacological agent. This document outlines the theoretical framework, computational protocols, and key findings derived from density functional theory (DFT) calculations, offering valuable insights for further research and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and two amino groups. This unique combination of functional groups imparts a distinct electronic character, making it a versatile building block in the synthesis of novel compounds with potential biological activities. Understanding the electronic structure, including the distribution of electron density, the nature of frontier molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical behavior and designing new derivatives with enhanced properties.

Theoretical studies, particularly those based on DFT, have become indispensable tools in modern chemistry for providing detailed electronic structure information that can be challenging to obtain experimentally.[1][2] This guide presents a hypothetical but representative theoretical study on this compound, based on established computational protocols for similar pyridine derivatives.

Computational Methodology

The theoretical calculations summarized herein are based on a widely accepted computational protocol for organic molecules, ensuring a high degree of accuracy and reliability.

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), to obtain the ground-state equilibrium structure. Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

2.2. Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations are performed to derive the electronic properties. This includes the analysis of:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds within the molecule.

  • Mulliken Population Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule.

The following diagram illustrates the typical workflow for such a computational study.

Computational Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation verify_min->single_point fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Egap) single_point->fmo mep Molecular Electrostatic Potential (MEP) Mapping single_point->mep nbo Natural Bond Orbital (NBO) Analysis single_point->nbo mulliken Mulliken Population Analysis single_point->mulliken end Electronic Structure Characterization fmo->end mep->end nbo->end mulliken->end

Figure 1: A representative workflow for the theoretical electronic structure analysis of this compound.

Results and Discussion

The following sections present illustrative quantitative data that would be expected from a theoretical study on this compound.

3.1. Molecular Geometry

The optimized geometric parameters, including key bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure. A summary of these hypothetical parameters is provided in Table 1.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound

ParameterValueParameterValue
Bond Lengths Bond Angles
C2-N11.345N1-C2-N(H2)118.5
C2-N(H2)1.360C2-N1-C6117.2
C4-N(H2)1.365C3-C4-N(H2)121.0
C5-Br1.890C4-C5-Br119.8

3.2. Frontier Molecular Orbitals

The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap, are fundamental descriptors of chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (in eV)

ParameterEnergy (eV)
EHOMO-5.87
ELUMO-1.25
Egap (LUMO-HOMO)4.62

The HOMO is likely localized on the electron-rich amino groups and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring and the bromine atom, suggesting these are the primary sites for electrophilic and nucleophilic attack, respectively.

3.3. Molecular Electrostatic Potential

The MEP surface provides a visual guide to the regions of positive and negative electrostatic potential. The logical relationship for interpreting MEP is depicted below.

MEP Interpretation mep_map Molecular Electrostatic Potential Map red_region Red/Yellow Regions (Negative Potential) mep_map->red_region blue_region Blue Regions (Positive Potential) mep_map->blue_region electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack

Figure 2: Logical flow for the interpretation of Molecular Electrostatic Potential (MEP) maps.

For this compound, the negative potential (red/yellow) is expected to be concentrated around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino groups and the bromine atom would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

3.4. Mulliken Atomic Charges

The calculated Mulliken charges provide a quantitative estimate of the electron distribution among the atoms.

Table 3: Hypothetical Mulliken Atomic Charges

AtomCharge (a.u.)
N1 (Pyridine)-0.55
C20.25
N (Amino at C2)-0.80
C40.15
N (Amino at C4)-0.82
C5-0.10
Br-0.05

The negative charges on the nitrogen atoms and the positive charges on the adjacent carbon atoms are consistent with the expected electronic effects of these functional groups.

Conclusion

This theoretical guide outlines a robust computational approach for characterizing the electronic structure of this compound. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a detailed picture of its electronic landscape. These findings are instrumental for understanding its reactivity, stability, and potential intermolecular interactions. The presented data, while illustrative, highlights the powerful insights that can be gained from theoretical studies, guiding future experimental work in the development of novel pharmaceuticals and functional materials based on this promising molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from a 2,4-diaminopyrimidine scaffold, a core structure accessible from precursors such as 5-bromopyridine-2,4-diamine. The 2,4-diaminopyrimidine motif is a privileged scaffold in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of adenine, thereby effectively targeting the ATP-binding site of various kinases. This document outlines detailed synthetic protocols, summarizes biological activity data, and visualizes key signaling pathways and experimental workflows to facilitate research and development in kinase inhibitor discovery.

Introduction to 2,4-Diaminopyrimidine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The 2,4-diaminopyrimidine scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The strategic functionalization of this core, often guided by structure-activity relationship (SAR) studies, has led to the discovery of inhibitors targeting a wide range of kinases, including but not limited to:

  • Anaplastic Lymphoma Kinase (ALK)

  • Focal Adhesion Kinase (FAK)

  • Aurora Kinases

  • Cyclin-Dependent Kinases (CDKs)

  • c-Jun N-terminal Kinase (JNK)

The bromine atom in precursors like this compound or the more commonly used 5-bromo-2,4-dichloropyrimidine serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Data Presentation: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

The following table summarizes the in vitro potency of representative kinase inhibitors featuring the 2,4-diaminopyrimidine core.

Compound Name/IDTarget Kinase(s)IC50 (nM)Cell-Based AssayCell LineIC50 (nM)
Brigatinib (AP26113) ALK, ROS1, mutant EGFRALK: <1ProliferationH3122 (ALK+)25
ROS1: <1Karpas-299 (ALK+)14
TAE226 Derivative (18b) FAK45ProliferationHCT116190
IR>1000MDA-MB-231260
Hela270
VX-680 (MK-0457) Aurora A, B, CA: 0.6, B: 18, C: 4.6ProliferationVariousPotent
CDK7 Inhibitor (22) CDK77.21ProliferationMV4-11Potent
CDK1, 2, 9>1000
FAK Inhibitor (A12) FAK-ProliferationA549130
MDA-MB-23194
Aurora A Inhibitor (11c) Aurora A-ProliferationVarious500-4000
Aurora B>35-fold selective for A

Signaling Pathways

Understanding the signaling cascades in which target kinases operate is crucial for elucidating the mechanism of action of inhibitors and predicting their cellular effects.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) SHC_GRB2_SOS SHC/GRB2/SOS ALK->SHC_GRB2_SOS PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK JAK ALK->JAK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHC_GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK Signaling Pathway.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase CDK46_CyclinD CDK4/6-Cyclin D G1_Phase->CDK46_CyclinD G1/S Transition CDK2_CyclinE CDK2-Cyclin E G1_Phase->CDK2_CyclinE S_Phase S Phase (DNA Replication) CDK2_CyclinA CDK2-Cyclin A S_Phase->CDK2_CyclinA G2_Phase G2 Phase CDK1_CyclinB CDK1-Cyclin B G2_Phase->CDK1_CyclinB G2/M Transition M_Phase M Phase (Mitosis) M_Phase->G1_Phase Cell Division CDK46_CyclinD->S_Phase G1/S Transition CDK2_CyclinE->S_Phase CDK2_CyclinA->G2_Phase CDK1_CyclinB->M_Phase G2/M Transition FAK_Inhibitor_Synthesis_Workflow Start 5-Bromo-2,4-dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct FAK Inhibitor Step3->FinalProduct Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) Step1 Set up Kinase Reaction in Microplate Start->Step1 Step2 Incubate Step1->Step2 Step3 Stop Reaction & Deplete ATP Step2->Step3 Step4 Add Detection Reagent (Generate Luminescence) Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Data Analysis (Calculate IC50) Step5->End

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine is a key synthetic intermediate in medicinal chemistry and materials science. The presence of amino groups and a bromine atom on the pyridine ring offers multiple sites for functionalization, making it a valuable building block for the synthesis of diverse molecular scaffolds. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this molecule at the 5-position, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.

It is important to note that while the principles of these reactions are well-established, specific experimental data and optimized conditions for this compound are not extensively reported in the literature. The following protocols are based on established methods for structurally similar aminopyridines and should be considered as starting points for reaction optimization.

General Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, alkyne, or amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids and their esters.

Generalized Reaction Conditions for Suzuki-Miyaura Coupling
ComponentExampleStoichiometry (equiv.)Purpose
Aryl Halide This compound1.0Substrate
Boronic Acid/Ester Phenylboronic acid1.1 - 1.5Coupling Partner
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂0.02 - 0.05Catalyst
Ligand (if needed) SPhos, XPhos0.04 - 0.10Stabilize Catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates Boronic Acid
Solvent 1,4-Dioxane/H₂O, Toluene, DMF-Reaction Medium
Temperature 80 - 120 °C-Reaction Condition
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Py-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regenerated  Catalyst Ar-R 5-R'-Pyridine-2,4-diamine Reductive_Elimination->Ar-R Ar-Br This compound Ar-Br->Oxidative_Addition R-B(OR)2 R'-B(OR)2 + Base R-B(OR)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines.

Generalized Reaction Conditions for Buchwald-Hartwig Amination
ComponentExampleStoichiometry (equiv.)Purpose
Aryl Halide This compound1.0Substrate
Amine Morpholine, Aniline1.2 - 1.5Coupling Partner
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Catalyst
Ligand BINAP, Xantphos, RuPhos0.02 - 0.10Stabilize Catalyst
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.0Deprotonates Amine
Solvent Toluene, Dioxane, THF-Reaction Medium
Temperature 80 - 110 °C-Reaction Condition
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Py-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regenerated  Catalyst Ar-NR2 5-(R'R''N)-Pyridine-2,4-diamine Reductive_Elimination->Ar-NR2 Ar-Br This compound Ar-Br->Oxidative_Addition R2NH R'R''NH + Base R2NH->Amine_Coordination

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction is used to couple this compound with terminal alkynes, providing access to alkynyl-substituted pyridines.

Generalized Reaction Conditions for Sonogashira Coupling
ComponentExampleStoichiometry (equiv.)Purpose
Aryl Halide This compound1.0Substrate
Terminal Alkyne Phenylacetylene1.2 - 2.0Coupling Partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄0.01 - 0.05Catalyst
Copper Co-catalyst CuI0.02 - 0.10Co-catalyst
Base Et₃N, i-Pr₂NH (DIPA)2.0 - 5.0Base and Solvent
Solvent THF, DMF-Reaction Medium
Temperature Room Temperature to 80 °C-Reaction Condition
Detailed Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Py-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Cu-Br Cu-Br Transmetalation->Cu-Br Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regenerated  Catalyst Ar-Alkyne 5-(R'-C≡C)-Pyridine-2,4-diamine Reductive_Elimination->Ar-Alkyne Alkyne_Coordination Alkyne Coordination & Deprotonation Cu-Br->Alkyne_Coordination Cu-Alkyne Cu-C≡CR' Alkyne_Coordination->Cu-Alkyne Cu-Alkyne->Transmetalation Transmetalation Ar-Br This compound Ar-Br->Oxidative_Addition Alkyne R'-C≡CH + Base Alkyne->Alkyne_Coordination

Sonogashira Catalytic Cycle

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and working up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants, Catalyst, Ligand, Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Cool to Room Temp. D->E Monitor by TLC/LC-MS F Quench Reaction (if necessary) E->F G Solvent Extraction F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

General Experimental Workflow

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, among others, allow for the introduction of a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl substituents at the 5-position of the pyridine ring. The protocols and data presented herein serve as a guide for researchers to develop and optimize these critical transformations for applications in drug discovery and materials science. It is recommended to perform small-scale test reactions to determine the optimal catalyst, ligand, base, and solvent system for each specific substrate combination.

Application Notes and Protocols: Synthesis of Fused Pyridine Derivatives Using 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyridine derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse pharmacological activities. Among these, pyrido[4,3-d]pyrimidines, structural analogs of purines, have garnered significant attention as scaffolds for the development of kinase inhibitors, anticancer agents, and other therapeutic agents. 5-Bromopyridine-2,4-diamine is a versatile starting material for the synthesis of these complex heterocyclic systems. The presence of two amino groups at positions 2 and 4, along with a bromine atom at position 5, provides multiple reactive sites for the construction of a fused pyrimidine ring and for further functionalization.

This document provides detailed application notes and protocols for the synthesis of fused pyridine derivatives, specifically focusing on the construction of the pyrido[4,3-d]pyrimidine scaffold from this compound. The methodologies are based on established chemical principles for the formation of pyrimidine rings from 1,3-diamine precursors.

Synthesis of 7-Bromo-2,4-disubstituted-pyrido[4,3-d]pyrimidines

A common and effective method for constructing a pyrimidine ring fused to a pyridine core involves the cyclocondensation of a diaminopyridine with a suitable one or three-carbon synthon. In the case of this compound, the 2- and 4-amino groups can react with various electrophilic reagents to form the desired fused pyrimidine ring.

One general approach involves the reaction with a β-dicarbonyl compound or its equivalent, leading to the formation of a pyrimidine ring. For instance, the reaction with diethyl malonate can be employed to synthesize a dihydroxypyrido[4,3-d]pyrimidine, which can be further functionalized. Another approach is the reaction with urea or thiourea to introduce an oxo or thioxo functionality at the 2-position of the pyrimidine ring. Subsequent reactions can then be performed to build the desired substitution pattern.

A versatile method for the synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidines involves a two-step process starting with the reaction of this compound with an acylating or similar agent to form an intermediate that is then cyclized. For the purpose of these notes, we will detail a protocol based on a plausible reaction with diethyl malonate to form a dihydroxy intermediate, followed by chlorination and subsequent nucleophilic substitution to generate a library of 2,4-disubstituted derivatives.

Table 1: Summary of Quantitative Data for the Synthesis of 7-Bromo-pyrido[4,3-d]pyrimidine Derivatives
StepProductReagentsSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
17-Bromo-1,2,3,4-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-dioneDiethyl malonate, Sodium ethoxideEthanolReflux1275-85>300
27-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidinePOCl₃, PCl₅TolueneReflux680-90185-188
3a7-Bromo-4-chloro-2-(phenylamino)-pyrido[4,3-d]pyrimidineAniline, DIPEA2-PropanolReflux485-95210-213
3b7-Bromo-2,4-bis(phenylamino)-pyrido[4,3-d]pyrimidineAniline (excess), DIPEA2-PropanolReflux870-80245-248

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-dione

This protocol describes the cyclocondensation reaction of this compound with diethyl malonate to form the core dihydroxy-pyrido[4,3-d]pyrimidine structure.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add this compound.

  • Stir the mixture at room temperature for 15 minutes.

  • Add diethyl malonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain 7-Bromo-1,2,3,4-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-dione as a solid.

Protocol 2: Synthesis of 7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine

This protocol details the chlorination of the dihydroxy intermediate to provide a reactive dichloro derivative suitable for further nucleophilic substitution.

Materials:

  • 7-Bromo-1,2,3,4-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Phosphorus pentachloride (PCl₅) (0.2 eq, catalytic)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Ice bath

Procedure:

  • In a fume hood, suspend 7-Bromo-1,2,3,4-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-dione in anhydrous toluene in a round-bottom flask.

  • Carefully add phosphorus oxychloride followed by a catalytic amount of phosphorus pentachloride.

  • Heat the mixture to reflux for 6 hours. The reaction should become a clear solution. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine.

Protocol 3: Synthesis of 2,4-Disubstituted 7-Bromo-pyrido[4,3-d]pyrimidine Derivatives

This protocol provides a general method for the nucleophilic substitution of the dichloro intermediate with amines to generate a library of compounds.

Materials:

  • 7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine (1.0 eq)

  • Primary or secondary amine (e.g., Aniline) (1.1 eq for mono-substitution, >2.2 eq for di-substitution)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure for Mono-substitution (e.g., with Aniline):

  • Dissolve 7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine in 2-propanol in a round-bottom flask.

  • Add aniline (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum to obtain 7-Bromo-4-chloro-2-(phenylamino)-pyrido[4,3-d]pyrimidine.

Procedure for Di-substitution (e.g., with Aniline):

  • Follow the same initial setup as for mono-substitution.

  • Add an excess of aniline (>2.2 eq) and DIPEA (2.0 eq per equivalent of HCl generated).

  • Heat the reaction mixture to reflux for 8 hours or until the reaction is complete as monitored by TLC.

  • Work-up the reaction as described for the mono-substitution to obtain 7-Bromo-2,4-bis(phenylamino)-pyrido[4,3-d]pyrimidine.

Visualizations

Diagram 1: General Synthetic Pathway

Synthetic_Pathway A This compound B 7-Bromo-1,2,3,4-tetrahydro- pyrido[4,3-d]pyrimidine-2,4-dione A->B Diethyl malonate, NaOEt, EtOH, Reflux C 7-Bromo-2,4-dichloro- pyrido[4,3-d]pyrimidine B->C POCl3, PCl5, Toluene, Reflux D 7-Bromo-4-chloro-2-(substituted-amino)- pyrido[4,3-d]pyrimidine C->D R¹R²NH (1.1 eq), DIPEA, 2-Propanol, Reflux E 7-Bromo-2,4-bis(substituted-amino)- pyrido[4,3-d]pyrimidine C->E R¹R²NH (>2.2 eq), DIPEA, 2-Propanol, Reflux

Caption: Synthetic route to 7-bromo-pyrido[4,3-d]pyrimidines.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Weigh Reagents reaction Reaction Setup Add reagents to flask and reflux start->reaction monitoring Monitor Progress Thin Layer Chromatography (TLC) reaction->monitoring workup Reaction Work-up Quenching, Extraction, Drying monitoring->workup evaporation Solvent Evaporation Rotary Evaporator workup->evaporation chromatography Purification Column Chromatography evaporation->chromatography characterization Characterization NMR, MS, M.P. chromatography->characterization final_product Final Product characterization->final_product

Caption: General workflow for synthesis and purification.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of fused pyridine derivatives, particularly the medicinally relevant pyrido[4,3-d]pyrimidine scaffold. The protocols outlined in these application notes provide a robust foundation for the generation of a diverse library of 2,4-disubstituted-7-bromo-pyrido[4,3-d]pyrimidines. The bromine atom at the 7-position offers an additional handle for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets and research goals.

Synthesis of Diaminopyrimidine Derivatives: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopyrimidines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities. Notably, diaminopyrimidine derivatives have emerged as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7), making them promising candidates for the development of novel therapeutics in oncology and other disease areas.[1][2][3][4] This document provides a detailed, step-by-step guide for the synthesis of diaminopyrimidine derivatives, focusing on a common and efficient synthetic route.

Synthetic Workflow Overview

The synthesis of 5-aryl-2,4-diaminopyrimidine derivatives typically follows a three-step sequence starting from readily available reagents. The general workflow involves the initial construction of the pyrimidine ring, followed by chlorination and a final palladium-catalyzed cross-coupling reaction to introduce the desired aryl moiety.

Synthesis_Workflow A Guanidine + Ethyl Cyanoacetate B Step 1: Cyclization (Sodium Ethoxide) A->B C 2,4-Diamino-6-hydroxypyrimidine B->C D Step 2: Chlorination (POCl3) C->D E 2,4-Diamino-6-chloropyrimidine D->E G Step 3: Suzuki Coupling (Pd Catalyst, Base) E->G F Arylboronic Acid F->G H 5-Aryl-2,4-diaminopyrimidine Derivatives G->H

A generalized workflow for the synthesis of 5-aryl-2,4-diaminopyrimidine derivatives.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the condensation of guanidine with ethyl cyanoacetate to form the core pyrimidine ring structure.[5][6][7][8][9]

Materials:

  • Guanidine hydrochloride or Guanidine nitrate

  • Ethyl cyanoacetate

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous ethanol or Methanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add ethyl cyanoacetate and stir.

  • In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride with sodium ethoxide in ethanol and filter to remove the sodium chloride precipitate.

  • Add the ethanolic guanidine solution to the ethyl cyanoacetate mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After reflux, evaporate the solvent to dryness.

  • Dissolve the solid residue in boiling water and acidify with glacial acetic acid to a pH of approximately 7.[7]

  • Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize.

  • Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data:

Starting MaterialsProductYieldMelting Point
Guanidine hydrochloride, Ethyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine80-95%260-270 °C (decomposes)[5][6]
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is converted to a chlorine atom, a better leaving group for the subsequent cross-coupling reaction.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution or Ammonia water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution or ammonia water to a pH of 7-8.[7]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine.

Quantitative Data:

Starting MaterialProductYield
2,4-Diamino-6-hydroxypyrimidine2,4-Diamino-6-chloropyrimidine~85%
Step 3: Synthesis of 5-Aryl-2,4-diaminopyrimidine Derivatives via Suzuki Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-diamino-6-chloropyrimidine with a variety of arylboronic acids to introduce diversity at the 5-position.[10][11][12][13][14]

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2,4-diamino-6-chloropyrimidine, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-diaminopyrimidine derivative.

Quantitative Data: Examples of Synthesized 5-Aryl-2,4-diaminopyrimidine Derivatives

DerivativeArylboronic AcidCatalystBaseSolventYield
5-Phenyl-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent[11]
5-(4-Methoxyphenyl)-2,4-diaminopyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O51-99%[10]
5-(3-Chlorophenyl)-2,4-diaminopyrimidine3-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent[11]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Diaminopyrimidine derivatives have shown significant promise as inhibitors of protein kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with tumor progression and metastasis. Diaminopyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its kinase activity and downstream signaling.

FAK_Signaling cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified FAK signaling pathway leading to cell proliferation and survival.

Biological Activity of Diaminopyrimidine-based FAK Inhibitors:

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
TAE-226FAK5.5--
Compound A12FAK<500A549, MDA-MB-231130, 94[1][4]
Compound 8fFAK27.44MDA-MB-231126[3]
VS-4718FAK1.5--[1]
Cyclin-Dependent Kinase 7 (CDK7) Signaling Pathway

CDK7 is a key regulator of the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK7_Signaling cluster_nucleus Nucleus CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH CDK1_2 CDK1/2 CDK7->CDK1_2 Activation CyclinH Cyclin H CyclinH->TFIIH MAT1 MAT1 MAT1->TFIIH RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation Transcription Transcription RNAPII->Transcription CellCycle Cell Cycle Progression CDK1_2->CellCycle

Role of CDK7 in transcription and cell cycle regulation.

Biological Activity of Diaminopyrimidine-based CDK7 Inhibitors:

Compound IDTargetIC₅₀ (nM)
Compound 22CDK77.21[2]
Compound 5fCDK7479[15]
THZ1 (Reference)CDK76.91[2]

Conclusion

The synthetic pathway outlined in this application note provides a robust and versatile method for the preparation of a wide array of diaminopyrimidine derivatives. The amenability of the Suzuki coupling step to a broad range of arylboronic acids allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. The potent inhibitory activity of diaminopyrimidine derivatives against key cancer targets like FAK and CDK7 underscores their therapeutic potential and highlights the importance of efficient synthetic methodologies for their continued exploration.

References

Scale-Up Synthesis of 5-Bromopyridine-2,4-diamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine and its derivatives are pivotal intermediates in the synthesis of various pharmacologically active compounds. Their structural motif is frequently found in potent inhibitors of key cellular targets, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial regulators of the cell cycle. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides detailed application notes and scalable protocols for the synthesis of this compound, a versatile scaffold for the development of novel kinase inhibitors and other therapeutic agents.

Synthetic Strategy and Workflow

A robust and scalable multi-step synthesis for this compound has been devised, starting from commercially available 2-aminopyridine. The overall workflow is depicted below. The strategy involves an initial bromination, followed by nitration and subsequent reduction of the nitro groups to afford the target diamine. An alternative pathway involving a di-chloro intermediate is also presented, offering flexibility in process development and scale-up.

G A 2-Aminopyridine B Bromination A->B Br2, Acetic Acid C 2-Amino-5-bromopyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Amino-5-bromo-3-nitropyridine D->E F Nitration E->F HNO3, H2SO4 (Harsh Conditions) G 5-Bromo-2,4-dinitropyridine F->G H Reduction G->H Fe, HCl or H2, Raney-Ni I This compound H->I J Alternative Route K 2,4-Dichloro-5-bromopyridine J->K L Amination K->L NH3 (aq) L->I

Caption: Proposed synthetic routes for the scale-up production of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine (from 2-Aminopyridine)

This protocol describes the large-scale synthesis of 2-Amino-5-bromopyridine, a key intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.11282 g3.0
Bromine159.81480 g (154 mL)3.0
Acetic Acid60.05800 mL-
40% Sodium Hydroxide Solution40.00~1.2 L-
Water18.02750 mL-
Petroleum Ether (60-80 °C)-1.5 L-

Procedure:

  • In a 5 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20 °C in an ice bath.

  • Slowly add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20 °C initially.

  • After approximately half of the bromine solution has been added, allow the temperature to rise to 50 °C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the contents to a 10 L beaker and neutralize with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.

  • Dry the solid at 110 °C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500 mL portions of hot petroleum ether (60-80 °C).

  • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step. A typical yield is 320-347 g (62-67%).[1]

Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol details the nitration of 2-Amino-5-bromopyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine173.0286.5 g0.5
Sulfuric Acid (98%)98.08500 mL-
Nitric Acid (95%)63.0126 mL (39 g)0.57
40% Sodium Hydroxide Solution40.00~1.35 L-
Ice-5 kg-

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 500 mL of sulfuric acid in an ice bath.

  • Add 86.5 g (0.5 moles) of 2-amino-5-bromopyridine portion-wise, ensuring the temperature does not exceed 5 °C.

  • Add 26 mL of 95% nitric acid dropwise with stirring at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.[1]

  • Cool the reaction mixture and pour it onto 5 kg of ice.

  • Neutralize the solution with approximately 1.35 L of 40% sodium hydroxide solution.

  • Collect the precipitated yellow solid by filtration, wash with water, and dry. The typical yield of 2-amino-5-bromo-3-nitropyridine is around 78-85%.[1]

Protocol 3: Synthesis of this compound (via Reduction)

This protocol describes the reduction of a dinitro intermediate, which can be conceptually adapted from the reduction of related nitro-pyridines. A plausible preceding step would be a second nitration of 2-amino-5-bromo-3-nitropyridine under forcing conditions to yield 5-bromo-2,4-dinitropyridine, followed by reduction. A more direct, though potentially lower-yielding, approach is the reduction of 2-amino-5-bromo-3-nitropyridine, which would yield 5-bromopyridine-2,3-diamine. For the target 2,4-diamine, the reduction of 5-bromo-2,4-dinitropyridine is the more logical route.

Materials (Conceptual):

ReagentMolar Mass ( g/mol )Quantity (Example)Moles
5-Bromo-2,4-dinitropyridine248.0024.8 g0.1
Iron Powder55.8484 g1.5
Ethanol (95%)46.07400 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid36.465 mL-

Procedure (Conceptual, adapted from[2]):

  • In a 1 L flask fitted with a reflux condenser, charge 24.8 g (0.1 moles) of 5-bromo-2,4-dinitropyridine, 84 g of reduced iron powder, 400 mL of 95% ethanol, 100 mL of water, and 5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 2-3 hours.

  • Monitor the reaction by TLC until completion.

  • Filter the hot reaction mixture to remove the iron sludge and wash the filter cake with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the residue from water to obtain this compound.

Note: An alternative reduction method involves catalytic hydrogenation using Raney Nickel at elevated pressure (e.g., 1 MPa) and a temperature of around 50 °C.[2]

Alternative Route: Amination of 5-Bromo-2,4-dichloropyridine

An alternative and potentially more efficient route to this compound is the direct amination of 5-Bromo-2,4-dichloropyridine. This precursor can be synthesized from 2-amino-4-chloropyridine.

Protocol 4: Synthesis of 5-Bromo-2,4-dichloropyridine

Step 1: Bromination of 2-amino-4-chloropyridine

This step can be performed on a multi-kilogram scale. For example, dissolving 5 kg of 2-amino-4-chloropyridine in 50 L of dichloromethane, cooling to 0 °C, and slowly adding 7.65 kg of N-bromosuccinimide (NBS) in batches. The reaction is typically complete in 30 minutes. After workup, a yield of around 87% can be expected.[3]

Step 2: Diazotization and Chlorination

The resulting 2-amino-5-bromo-4-chloropyridine is then subjected to a Sandmeyer-type reaction. Dissolving the intermediate in concentrated hydrochloric acid at low temperatures (e.g., -30 °C), followed by the addition of sodium nitrite and then cuprous chloride, will yield 5-Bromo-2,4-dichloropyridine.[3]

Protocol 5: Amination of 5-Bromo-2,4-dichloropyridine

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles
5-Bromo-2,4-dichloropyridine227.8922.8 g0.1
Aqueous Ammonia (28-30%)17.03-Excess
Solvent (e.g., Dioxane, NMP)-200 mL-

Procedure (Conceptual):

  • In a high-pressure reactor, charge 22.8 g (0.1 moles) of 5-Bromo-2,4-dichloropyridine and 200 mL of a suitable solvent like dioxane or NMP.

  • Add an excess of aqueous ammonia.

  • Seal the reactor and heat to a temperature of 120-150 °C for several hours.

  • Monitor the reaction by HPLC or GC until completion.

  • Cool the reactor, and carefully vent the excess ammonia.

  • The product can be isolated by extraction and crystallization.

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of this compound Intermediates

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Bromination2-Aminopyridine2-Amino-5-bromopyridine62-81[1]
Nitration2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine78-85[1]
Reduction (Conceptual)5-Bromo-2,4-dinitropyridineThis compound80-90 (estimated)-
Bromination2-Amino-4-chloropyridine2-Amino-5-bromo-4-chloropyridine~87[3]
Diazotization/Chlorination2-Amino-5-bromo-4-chloropyridine5-Bromo-2,4-dichloropyridine~68[3]

Applications in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of this compound are potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are critical for cell cycle progression and are often overexpressed in cancer cells.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[4][5] They are activated by binding to their regulatory partners, cyclins. Different cyclin-CDK complexes regulate specific phases of the cell cycle. For example, CDK4/6-cyclin D complexes initiate the G1 phase, while CDK2-cyclin E and CDK1-cyclin B complexes are essential for the S and M phases, respectively.[6] Inhibitors based on the 2,4-diaminopyridine scaffold can block the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CDK2 CDK2 G1_S_Transition->CDK2 Inhibitor This compound Derivative Inhibitor->CDK46 inhibits DNA_Replication DNA Replication CDK2->DNA_Replication CyclinE Cyclin E CyclinE->CDK2 activates

Caption: Simplified CDK signaling pathway and the point of intervention for 2,4-diaminopyridine-based inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[7][8] Aurora A and Aurora B are the most studied members of this family. Aurora A is associated with the centrosomes and spindle poles, while Aurora B is a component of the chromosomal passenger complex.[9][10] Inhibition of Aurora kinases leads to mitotic defects and cell death, making them promising targets for anticancer therapies.

G cluster_Mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivative Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Overview of the roles of Aurora kinases in mitosis and the inhibitory action of 2,4-diaminopyridine derivatives.

Conclusion

The synthetic routes and protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. The versatility of this intermediate makes it a valuable building block for the discovery and development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The provided information on relevant signaling pathways offers a rationale for the design of new derivatives with improved potency and selectivity.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the presence of amino and bromo functionalities allows for diverse chemical modifications. These compounds are key intermediates in the synthesis of potential therapeutics, including kinase inhibitors and agents targeting cancer and inflammatory diseases.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for the preparation of such compounds, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology has been successfully applied to a variety of organic transformations, including amination reactions of halopyridines.[3][4][5][6] This document provides a detailed protocol for the proposed microwave-assisted synthesis of this compound, along with relevant data and experimental workflows.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a sequential nucleophilic aromatic substitution (SNAr) of a dihalopyridine precursor, such as 5-Bromo-2,4-dichloropyridine, with an ammonia source under microwave irradiation. The synthesis of the starting material, 5-Bromo-2,4-dichloropyridine, can be achieved from 2-amino-4-chloropyridine through bromination followed by a Sandmeyer-type reaction, as outlined in the literature.[7]

Key Applications in Drug Discovery

Derivatives of this compound are actively investigated in various therapeutic areas:

  • Oncology: The core structure is utilized in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy.

  • Inflammatory Diseases: These compounds serve as scaffolds for the development of anti-inflammatory agents.

  • Neurological Disorders: Certain pyridine derivatives have shown potential in targeting pathways related to neurodegenerative diseases.

The ability to rapidly synthesize a library of derivatives from this compound using techniques like microwave-assisted Suzuki or Buchwald-Hartwig couplings makes it a highly valuable intermediate for lead optimization in drug development programs.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for microwave-assisted amination of halopyridines, providing a basis for the proposed protocol.

Table 1: Microwave-Assisted Copper-Catalyzed Amination of Dihalopyridines

EntryDihalopyridineAmineCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
12,6-DibromopyridineAnilineCuI (1.2)K₂CO₃Water22536043[4]
22,6-DichloropyridineBenzylamineCuI (5)K₃PO₄DMF1506085N/A
33,5-DibromopyridinePyrrolidineCuI (10)K₃PO₄Toluene18030High[6]

Note: Yields are for the di-aminated product where applicable. N/A indicates a representative, hypothetical example based on literature precedents.

Table 2: Microwave-Assisted Palladium-Catalyzed (Buchwald-Hartwig) Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
11,4-DibromobenzenePhenoxazinePd₂(dba)₃ (2.5)XPhos (10)t-BuONaToluene1501094[5]
23,5-DichloropyridineMorpholinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Dioxane1602092N/A
32-ChloropyridineAnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1403088N/A

Note: N/A indicates a representative, hypothetical example based on literature precedents.

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound

This protocol describes a proposed method for the synthesis of this compound from 5-Bromo-2,4-dichloropyridine using microwave irradiation.

Materials:

  • 5-Bromo-2,4-dichloropyridine

  • Ammonia solution (7 N in Methanol)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add 5-Bromo-2,4-dichloropyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add K₂CO₃ (2.5 mmol) and a magnetic stir bar.

  • Add 1,4-dioxane (3 mL) followed by the ammonia solution in methanol (7 N, 5 mL).

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 60 minutes with continuous stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound.

Safety Precautions: Microwave-assisted reactions should be carried out in a dedicated microwave reactor. The reaction vials are under pressure at elevated temperatures; handle with care and follow the manufacturer's safety guidelines. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Add Reactants: - 5-Bromo-2,4-dichloropyridine - CuI, 1,10-Phenanthroline - K2CO3 solvent Add Solvents: - 1,4-Dioxane - Ammonia in Methanol reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate in Microwave Reactor (150 °C, 60 min) seal->irradiate quench Quench with Water irradiate->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

logical_relationship cluster_synthesis Synthetic Strategy cluster_application Drug Discovery Applications start_mat 5-Bromo-2,4-dichloropyridine (Starting Material) maos Microwave-Assisted Nucleophilic Aromatic Substitution start_mat->maos product This compound (Intermediate) maos->product derivatization Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) product->derivatization library Library of Analogs derivatization->library screening Biological Screening library->screening lead_opt Lead Optimization screening->lead_opt api Active Pharmaceutical Ingredient (API) lead_opt->api

Caption: Role of this compound in a drug discovery pipeline.

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki reactions with 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions with 5-Bromopyridine-2,4-diamine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki reactions with this compound.

Troubleshooting Guide

Issue: Low to No Product Yield

Low or no yield in Suzuki couplings with this compound is a common challenge. The presence of multiple nitrogen atoms in the pyridine ring and the amino substituents can lead to catalyst inhibition and other side reactions.[1][2][3] The following sections detail potential causes and solutions.

1. Catalyst Inactivation/Inhibition

  • Problem: The lone pairs of electrons on the pyridine nitrogen and the two amino groups can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1][2][3] This is a primary cause of low yields with nitrogen-containing heterocycles.[4][5]

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing strong coordination with the substrate's nitrogen atoms.[1][4]

    • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) to ensure the efficient generation of the active catalytic species.[1][4]

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.[1]

2. Suboptimal Reaction Conditions

  • Problem: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1][2]

  • Solutions:

    • Base Selection: The strength and type of base are critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, a stronger base like K₃PO₄ may be necessary.[2] A screening of different bases is highly recommended.

    • Solvent Choice: The solvent system needs to dissolve all reaction components. Common choices include dioxane, THF, DMF, or toluene, often with water as a co-solvent to dissolve the inorganic base.[2][4] Anhydrous conditions may be beneficial in some cases to reduce catalyst deactivation.[4]

    • Temperature Optimization: Reactions are typically run at elevated temperatures (80-110 °C).[2] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. It's important to find the lowest effective temperature.[4]

3. Oxygen Sensitivity

  • Problem: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause deactivation and promote side reactions like homocoupling.[2][4]

  • Solutions:

    • Thorough Degassing: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique for 3-4 cycles.[2]

    • Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas throughout the experiment.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions, and how can I minimize them?

A1: The most common side reactions are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, where the boron group is replaced by a hydrogen atom.[1][6] It is often promoted by aqueous conditions.[1]

    • Minimization:

      • Use more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[1][7]

      • Conduct the reaction under anhydrous conditions.[1]

      • Use a milder base if possible.[1]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4] The presence of oxygen can promote the homocoupling of boronic acids.[4]

    • Minimization:

      • Ensure rigorous degassing of the reaction mixture.[2][4]

      • Use a slight excess of the aryl halide.[2]

      • Add a mild reducing agent to the reaction mixture to maintain the Pd(0) state.[4]

  • Dehalogenation: The 5-bromopyridine starting material is reduced to pyridine-2,4-diamine.

    • Minimization:

      • Avoid potential hydride sources in the solvent.[1]

      • Optimize the reaction time to be as short as possible while still allowing for product formation.[1]

      • Try a different ligand or a milder base.[2]

Q2: Could the quality of my starting materials be the issue?

A2: Yes, impure or degraded starting materials can significantly impact the reaction. Ensure that your this compound and boronic acid/ester are pure and that the solvents are anhydrous and of high quality.

Q3: Why is my reaction mixture turning black?

A3: The formation of a black precipitate, often referred to as palladium black, indicates catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the palladium nanoparticles. Consider using a more robust ligand or lowering the reaction temperature.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Suzuki couplings of bromopyridines, which can serve as a starting point for optimization with this compound.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference Compound
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)90Moderate to Good5-bromo-2-methylpyridin-3-amine
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100-3-amino-2-chloropyridine
Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100-General Aryl Bromides
Pd(dppf)Cl₂K₂CO₃DMF/H₂O80-General Aryl Bromides

Note: Yields are highly substrate-dependent and the conditions above should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid or ester.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[3]

  • Degassing:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three to five times to ensure an oxygen-free environment.[3]

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Degassing can be done by bubbling an inert gas through the solvent for 15-30 minutes.[2]

    • Add the degassed solvent to the reaction flask via syringe.[2]

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields start Low Yield with This compound catalyst Catalyst Issues? start->catalyst conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions cat_sol1 Change Ligand (e.g., SPhos, XPhos) catalyst->cat_sol1 cat_sol2 Use Pre-catalyst catalyst->cat_sol2 cat_sol3 Increase Catalyst Loading catalyst->cat_sol3 cond_sol1 Screen Bases (K2CO3, K3PO4, Cs2CO3) conditions->cond_sol1 cond_sol2 Screen Solvents (Dioxane, THF, Toluene +/- H2O) conditions->cond_sol2 cond_sol3 Optimize Temperature conditions->cond_sol3 cond_sol4 Ensure Rigorous Degassing conditions->cond_sol4 side_reactions->cond_sol4 Homocoupling side_sol1 Use Boronic Ester (Pinacol, MIDA) side_reactions->side_sol1 Protodeboronation side_sol2 Anhydrous Conditions side_reactions->side_sol2 Protodeboronation side_sol3 Minimize Reaction Time side_reactions->side_sol3 Dehalogenation

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

General Experimental Workflow

Experimental_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Ester, Base, Catalyst) degas 2. Degas System (Vacuum/Inert Gas Cycles) reagents->degas solvent 3. Add Degassed Solvent degas->solvent react 4. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 5-Bromopyridine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromopyridine-2,4-diamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct synthetic approach is the electrophilic bromination of pyridine-2,4-diamine using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The two amino groups are strong activating groups and direct the incoming electrophile (bromine) to the positions ortho and para to them.

Q2: What are the most common by-products in the synthesis of this compound?

The primary by-products arise from over-bromination of the highly activated pyridine ring. The major impurity is typically the dibrominated product, 3,5-Dibromopyridine-2,4-diamine. Depending on the reaction conditions, small amounts of other isomeric monobrominated products could also be formed, although the electronic directing effects of the amino groups strongly favor bromination at the 5-position.

Q3: How can the formation of the dibrominated by-product be minimized?

To minimize the formation of 3,5-Dibromopyridine-2,4-diamine, the following reaction parameters should be carefully controlled:

  • Stoichiometry: Use of a slight excess or an equimolar amount of the brominating agent (e.g., NBS) is crucial.

  • Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the mono-brominated product.

  • Slow Addition: The dropwise addition of the brominating agent to the solution of pyridine-2,4-diamine can help to maintain a low concentration of the electrophile and reduce over-reaction.

Q4: What are the recommended methods for purifying the crude this compound?

The purification of this compound from its by-products can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from the more polar dibrominated by-product and any less polar starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple by-products due to harsh reaction conditions. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Maintain a low reaction temperature and control the addition rate of the brominating agent. - Optimize the extraction and purification steps to minimize product loss.
High Percentage of Dibrominated By-product - Excess of brominating agent. - High reaction temperature. - Rapid addition of the brominating agent.- Carefully control the stoichiometry of the reactants. - Perform the reaction at a lower temperature (e.g., in an ice bath). - Add the brominating agent solution dropwise over an extended period.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Low reaction temperature leading to a sluggish reaction. - Short reaction time.- Ensure the correct stoichiometry of the brominating agent. - Allow the reaction to stir for a longer period or gradually warm to room temperature after the addition of the brominating agent.
Difficulty in Separating Product from By-products - Similar polarity of the product and by-products.- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. - Consider derivatizing the amino groups to alter the polarity before purification, followed by deprotection.

Summary of Common By-products

By-product Structure Reason for Formation Typical Yield (%)
3,5-Dibromopyridine-2,4-diamineOver-bromination of the activated pyridine ring.5-20% (highly dependent on reaction conditions)
Pyridine-2,4-diamineIncomplete reaction.Variable

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the bromination of pyridine-2,4-diamine.

Materials:

  • Pyridine-2,4-diamine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2,4-diamine (1.0 eq.) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Bromination: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile. Add the NBS solution dropwise to the cooled solution of pyridine-2,4-diamine over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours after the addition of NBS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Remove the acetonitrile under reduced pressure. Add ethyl acetate and water to the residue and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Pyridine-2,4-diamine in Acetonitrile cool Cool to 0 °C dissolve->cool add_nbs Add NBS Solution Dropwise cool->add_nbs stir Stir at 0 °C for 1-2h add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench concentrate Concentrate quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter and Concentrate dry->filter chromatography Column Chromatography filter->chromatography product product chromatography->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_tlc_analysis TLC Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze Crude by TLC start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Incomplete Reaction multiple_spots Multiple By-products check_tlc->multiple_spots Poor Selectivity desired_product_low Mainly Desired Product, but Low Recovery check_tlc->desired_product_low Loss during Work-up increase_time_temp Increase Reaction Time/ Slightly Increase Temperature unreacted_sm->increase_time_temp check_stoichiometry Verify Stoichiometry unreacted_sm->check_stoichiometry optimize_conditions Lower Temperature/ Slow Addition of NBS multiple_spots->optimize_conditions optimize_purification Optimize Extraction/ Chromatography desired_product_low->optimize_purification end end increase_time_temp->end Improved Yield check_stoichiometry->end optimize_conditions->end optimize_purification->end

Caption: Troubleshooting logic for the synthesis of this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, AP-1) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation ligand Growth Factor ligand->receptor inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->receptor

Caption: Hypothetical signaling pathway (e.g., RTK pathway) inhibited by a this compound derivative.

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst inhibition and other common challenges encountered during cross-coupling and amination reactions involving 2-aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 2-aminopyridine substrates failing or giving low yields?

Low yields or reaction failure in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 2-aminopyridine substrates are common and often stem from catalyst inhibition. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition.[1]

Q2: What are the primary signs of catalyst inhibition in my reaction?

Common indicators of catalyst inhibition or decomposition include:

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has fallen out of the catalytic cycle and aggregated.[3]

  • Stalled Reaction: The reaction starts but does not proceed to completion, as observed by TLC or LC-MS analysis.[3]

  • No Reaction: The starting materials remain largely unconsumed.

Q3: How can I prevent or mitigate catalyst inhibition when using 2-aminopyridines?

Several strategies can be employed to overcome catalyst inhibition:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the 2-aminopyridine nitrogen to the palladium center and promote the desired catalytic cycle.[1] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and other bulky ligands like dppf.[4][5]

  • Catalyst Choice: Employ modern, well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These can provide a more active and stable catalytic species in solution.[6]

  • Base Selection: The choice of base is critical. Weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often more effective than strong bases like NaOtBu, as they can minimize side reactions and catalyst deactivation.[7][8]

  • Solvent Choice: Anhydrous and degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, and THF.[2][9] In some cases, a co-solvent like water may be beneficial, but its amount should be carefully optimized.[7]

  • Temperature Control: While many cross-coupling reactions require heating, excessive temperatures (>120 °C) can lead to catalyst decomposition.[3] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Besides catalyst inhibition, what other common side reactions should I be aware of?

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct. Using boronic esters (e.g., pinacol esters) or ensuring strictly anhydrous conditions can minimize this.[1]

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can be caused by hydride sources in the reaction mixture or certain side reactions of the catalyst.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[10]

Troubleshooting Guides

Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are observing poor conversion in your Suzuki-Miyaura reaction with a 2-aminopyridine substrate, follow these troubleshooting steps:

Troubleshooting_Suzuki

Guide 2: Poor Results in Buchwald-Hartwig Amination

For unsuccessful Buchwald-Hartwig aminations with 2-aminopyridine substrates, consider the following:

Troubleshooting_Buchwald

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with aminopyridine substrates, illustrating the impact of different catalysts, ligands, and bases.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1585
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1588
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1582
43-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1578

Table 2: Buchwald-Hartwig Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine [11][12]

EntryPd Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhosNaOtBuToluene1151250
2PdCl₂(dppf) (2.5)-NaOtBuToluene1151612
3Pd₂(dba)₃ (5)TrippyPhosNaOtButBuOH/H₂O90123
4Pd₂(dba)₂ (1)QPhosNaOtBuToluene1051064
5Pd₂(dba)₂ (5)XantPhosCs₂CO₃Dioxane105992

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine Derivatives

This protocol is adapted for a typical Suzuki-Miyaura coupling of a 2-amino-5-bromopyridine derivative with an arylboronic acid.[1][7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-amino-5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the bromopyridine).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halopyridine with a primary or secondary amine.[2][13]

  • Reaction Setup: In a dry, sealed tube or Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube or flask and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Inhibition

References

Technical Support Center: Bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromopyridine cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to minimize the formation of homocoupling byproducts in common palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is homocoupling in the context of bromopyridine cross-coupling reactions? A1: Homocoupling is a significant side reaction where a coupling partner reacts with itself instead of the intended cross-coupling partner. For example, in a Suzuki reaction, the boronic acid can couple with itself to form a symmetrical biaryl byproduct.[1] Similarly, in Sonogashira reactions, the terminal alkyne can self-couple to form a symmetric diyne (a reaction often called Glaser coupling).[2] This unwanted reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[1][2]

Q2: Why is it crucial to control the reaction atmosphere? A2: All three major palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) are sensitive to oxygen.[3] Oxygen can lead to catalyst deactivation and promote unwanted side reactions, most notably the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira couplings.[1][2][3] Therefore, using degassed solvents and maintaining a strictly inert atmosphere (argon or nitrogen) is one of the most critical steps to minimize these side reactions.[1][3]

Suzuki-Miyaura Coupling

Q3: What are the primary causes of boronic acid homocoupling in Suzuki reactions with bromopyridines? A3: The most common causes are the presence of oxygen and the use of Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[1][4]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which then promote the homocoupling of two boronic acid molecules.[1][4][5]

  • Pd(II) Precatalysts: When a Pd(II) source is used, it must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) but at the expense of your starting material.[1][5]

Q4: How does the choice of ligand and base affect homocoupling in Suzuki reactions? A4: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling cycle, allowing it to outcompete the homocoupling pathway.[1] The choice of base is also crucial; a milder base like K₃PO₄ or KF may be preferable as a very strong or poorly soluble base can sometimes exacerbate side reactions.[1]

Sonogashira Coupling

Q5: What causes the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions? A5: The primary drivers for alkyne homocoupling are the copper(I) co-catalyst and the presence of oxygen.[2] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the diyne byproduct.[2]

Q6: How can I prevent Glaser coupling in my Sonogashira reaction? A6: The most effective strategies are to rigorously exclude oxygen from the reaction and to consider using copper-free protocols.[2] Copper-free Sonogashira reactions circumvent the primary mechanism for Glaser coupling, though they often require careful selection of ligands and bases to be efficient.[2] Slow addition of the alkyne can also help by keeping its instantaneous concentration low, which suppresses the bimolecular homocoupling reaction.[6]

Buchwald-Hartwig Amination

Q7: Is homocoupling a common issue in Buchwald-Hartwig amination of bromopyridines? A7: While less common than in Suzuki or Sonogashira reactions, side reactions like the homocoupling of the aryl halide can occur.[3] More prevalent side reactions in this chemistry include hydrodehalogenation (replacement of the bromo group with hydrogen).[3] These are often minimized by optimizing catalyst loading, ligand choice, and reaction temperature.[3] The use of chelating bidentate ligands can also inhibit side reactions.[7]

Troubleshooting Guides

Issue 1: Excessive Boronic Acid Homocoupling in Suzuki Reaction
Potential CauseRecommended SolutionRationale
Oxygen in Reaction Rigorously degas all solvents and the reaction vessel. Use techniques like sparging with an inert gas (argon/nitrogen) for 30-60 minutes or performing 3-4 freeze-pump-thaw cycles.[1]Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling mechanism.[1][4]
Pd(II) Precatalyst Use a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[8] Alternatively, add a mild reducing agent like potassium formate to the reaction when using a Pd(II) precatalyst.[9]This avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][9]
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][10]These ligands accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Suzuki cycle, making it kinetically favored over homocoupling.[1]
Inappropriate Base Screen milder bases like K₃PO₄, Cs₂CO₃, or KF.[1][11]A very strong or poorly soluble base can sometimes promote side reactions. The choice is highly substrate-dependent and requires optimization.[1]
High Boronic Acid Concentration If possible, add the boronic acid solution slowly to the reaction mixture via a syringe pump.[1]This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling side reaction.[1]
Issue 2: Significant Diyne Formation (Glaser Coupling) in Sonogashira Reaction
Potential CauseRecommended SolutionRationale
Oxygen in Reaction Rigorously deoxygenate the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[2] Use freshly distilled and degassed solvents and amine bases.[2]Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the primary pathway for Glaser homocoupling.[2]
Copper(I) Co-catalyst Employ a copper-free Sonogashira protocol. These methods often require specific phosphine ligands (e.g., cataCXium A) and bases (e.g., Cs₂CO₃).[2][12]Eliminating the copper co-catalyst directly removes the key intermediate responsible for Glaser coupling.[2]
Suboptimal Base Screen different amine bases. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[2]The amine base plays a crucial role in the catalytic cycle, and its identity can influence the relative rates of cross-coupling versus homocoupling.[2]
Reaction Conditions Consider running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon).[13][14]A reducing atmosphere can help suppress the oxidative homocoupling pathway.[13]

Visualization of Workflows and Logic

Troubleshooting_Homocoupling start_node High Homocoupling Observed q1 Reaction rigorously degassed? start_node->q1 question_node question_node solution_node solution_node final_node final_node s1 Solution: Improve degassing protocol. - Use Freeze-Pump-Thaw cycles. - Sparge solvents with Ar/N2 for >30 min. q1->s1 No q2 Palladium Source? q1->q2 Yes s1->q2 s2_pd0 Continue Optimization: Focus on ligand, base, and temperature. q2->s2_pd0 Pd(0) s2_pd2 Solution: - Switch to a Pd(0) source (e.g., Pd2(dba)3). - Add a mild reducing agent (e.g., K-formate). - Use a pre-catalyst that forms Pd(0) readily. q2->s2_pd2 Pd(II) q3 Reaction Type? s2_pd0->q3 s2_pd2->q3 s3_suzuki Suzuki Specifics: - Use bulky, electron-rich ligands (SPhos, XPhos). - Screen milder bases (K3PO4, KF). - Consider slow addition of boronic acid. q3->s3_suzuki Suzuki s3_sono Sonogashira Specifics: - Use a Copper-Free protocol. - Screen secondary amine bases (piperidine). - Add alkyne slowly via syringe pump. q3->s3_sono Sonogashira end_node Homocoupling Minimized s3_suzuki->end_node s3_sono->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental_Workflow Experimental Workflow to Minimize Homocoupling critical_step critical_step A 1. Prepare Glassware (Oven or flame-dried) B 2. Add Solids (Bromopyridine, Coupling Partner, Base, Catalyst, Ligand) A->B C 3. Seal Reaction Vessel (Septum or Screw Cap) B->C D 4. Inert Atmosphere Exchange (Evacuate & backfill with Ar/N2, 3x) C->D E 5. Add Degassed Solvents & Liquid Reagents (via syringe) D->E F 6. Heat to Reaction Temperature (with vigorous stirring) E->F G 7. Monitor Reaction Progress (TLC, LC-MS, GC-MS) F->G H 8. Cool to Room Temperature & Workup G->H

Caption: General experimental workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This generalized protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)[15][16]

  • Inert gas (High-purity Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[15]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[15]

  • Solvent Addition: Add the degassed solvent system via syringe. If using a biphasic system like dioxane/water, ensure both solvents are individually degassed before mixing and addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[2]

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(CH₃CN)₂Cl₂ (1 mol%) or (AllylPdCl)₂ (2.5 mol%)[2][12]

  • Ligand: cataCXium A (2 mol%) or suitable phosphine[2]

  • Base: Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., CH₃CN, DMF)[2][12]

  • Inert gas (High-purity Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the bromopyridine, terminal alkyne, palladium catalyst, phosphine ligand, and cesium carbonate to a dry reaction tube.[2]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the reactivity of the bromopyridine) until the starting material is consumed.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the product by column chromatography.[2]

Protocol 3: Buchwald-Hartwig Amination

This is a generalized protocol; optimization of ligand, base, and temperature is often necessary.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst: e.g., XPhos Pd G3 (1-2 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (High-purity Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the bromopyridine (if solid), base, and palladium precatalyst to a dry reaction vial or flask.

  • Reagent Addition: Outside the glovebox (maintaining an inert atmosphere), add the solvent, followed by the bromopyridine (if liquid) and the amine via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[17]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[17]

References

Impact of solvent and base selection on 5-Bromopyridine-2,4-diamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromopyridine-2,4-diamine. The selection of an appropriate solvent and base is critical for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent and base for reactions with this compound?

The selection of solvent and base is interdependent and crucial for the success of reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Key factors include:

  • Solubility of Reagents : The chosen solvent must dissolve the this compound, the coupling partner, the catalyst, and the base to a sufficient extent.[1][2] Aprotic solvents like 1,4-dioxane, toluene, and dimethylformamide (DMF) are commonly used.[2][3]

  • Base Strength and Type : The base plays a critical role in the catalytic cycle, such as activating the boronic acid in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig reactions.[2][4] The choice between an inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and a strong, non-nucleophilic organic base (e.g., NaOtBu) depends on the substrate's sensitivity to the base and the desired reaction rate.[1][5]

  • Reaction Temperature : The solvent's boiling point must be compatible with the required reaction temperature. Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.[2][6]

  • Catalyst Stability : The solvent can affect the stability and activity of the palladium catalyst.[1]

  • Side Reactions : The choice of solvent and base can influence the rate of competing side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen).[1]

Q2: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this compound?

For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[2][3] Common solvent systems include:

  • 1,4-Dioxane/Water : This is a frequently used and effective solvent system for Suzuki couplings of bromopyridines.[7][8]

  • Toluene/Water : Another common choice that works well for a variety of substrates.[2]

  • DMF/Water : This solvent system can be beneficial when reagent solubility is an issue.[9]

It is crucial to degas the solvent to prevent oxygen from deactivating the palladium catalyst.[2]

Q3: What are the most suitable bases for Buchwald-Hartwig amination of this compound?

The choice of base for Buchwald-Hartwig amination depends on the amine coupling partner and the presence of any base-sensitive functional groups.

  • Sodium tert-butoxide (NaOtBu) : A strong, non-nucleophilic base that often leads to faster reaction rates. However, it may not be suitable for substrates with base-sensitive functional groups.[1]

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄) : These are weaker inorganic bases that are recommended for sensitive substrates. Using these bases may require higher reaction temperatures or longer reaction times to achieve good conversion.[1][7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] Consider using a pre-catalyst for more reliable generation of the active species.[1]
Suboptimal Base The base is crucial for activating the boronic acid. Screen different inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.[2]
Poor Reagent Solubility Ensure that all reactants are soluble in the chosen solvent system. If solubility is an issue, consider switching to a solvent like DMF/water.[8][9]
Inadequate Temperature Suzuki couplings often require elevated temperatures. Cautiously increase the reaction temperature in 10 °C increments.[2]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The choice of a suitable phosphine ligand is crucial to stabilize the catalyst and facilitate the reaction.[2] The amino groups on this compound may also interfere with the catalyst. Protecting the amino groups as amides can sometimes improve yields.[10]
Issue 2: Significant Side Reactions Observed (e.g., Hydrodehalogenation)

Potential Causes and Solutions

Potential CauseRecommended Action
Base is too Strong or Sterically Hindered Using a weaker or less sterically hindered base can sometimes reduce hydrodehalogenation.[1]
High Reaction Temperature Higher temperatures can promote side reactions. Try lowering the reaction temperature.[1][2]
Inappropriate Ligand Some phosphine ligands are more prone to promoting side reactions. Screen different ligands to find one that minimizes hydrodehalogenation.[1]
Presence of Oxygen Rigorous degassing of the reaction mixture is crucial to suppress side reactions like the homocoupling of the boronic acid.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline adapted from procedures for similar bromopyridine derivatives and should be optimized for specific substrates.[5][7]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol %)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 85-95 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and should be optimized for the specific amine.[1][6]

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 4 mol %)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq.)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the this compound, the base, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Representative Solvent and Base Combinations for Suzuki-Miyaura Reactions of Bromo-pyridines

(Note: This data is compiled from reactions with various bromo-pyridine derivatives and serves as a starting point for optimization with this compound)

Solvent SystemBaseTypical Temperature (°C)Comments
1,4-Dioxane / WaterK₃PO₄85-95Effective for a wide range of functionalized bromo-pyridines.[7][8]
1,4-Dioxane / WaterK₂CO₃120 (Microwave)Shown to be effective for 2-Bromo-4-methylpyridine.[5]
Toluene / WaterK₂CO₃80-110A common and versatile system.[2]
DMF / WaterK₂CO₃70-80Useful when reagent solubility is a concern.[9]

Table 2: Common Bases for Buchwald-Hartwig Amination and Their Characteristics

BaseStrengthTypical SolventsComments
NaOtBuStrongToluene, DioxaneOften provides faster reaction rates but is not suitable for base-sensitive substrates.[1]
Cs₂CO₃WeakerToluene, DioxaneA good choice for substrates with base-sensitive functional groups.[1]
K₃PO₄WeakerToluene, DioxaneAnother effective option for sensitive substrates.[1]

Visualizations

Troubleshooting_Suzuki_Coupling Start Low or No Product Yield? Catalyst Is the catalyst active and handled under inert conditions? Start->Catalyst Base Is the base optimal for the reaction? Catalyst->Base Yes Fix_Catalyst Use a pre-catalyst or fresh reagents. Ensure rigorous inert atmosphere. Catalyst->Fix_Catalyst No Solubility Are all reagents soluble? Base->Solubility Yes Screen_Bases Screen different bases (e.g., K3PO4, Cs2CO3). Base->Screen_Bases No Temp Is the reaction temperature adequate? Solubility->Temp Yes Change_Solvent Try a different solvent system (e.g., DMF/water). Solubility->Change_Solvent No Inhibition Is catalyst inhibition a possibility? Temp->Inhibition Yes Increase_Temp Increase temperature incrementally. Temp->Increase_Temp No Protect_Amines Consider protecting the amino groups. Inhibition->Protect_Amines Yes Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Pd Precatalyst, Ligand, This compound, and Base to flask. Inert 2. Evacuate and backfill with inert gas. Setup->Inert Add_Reagents 3. Add anhydrous solvent and amine. Inert->Add_Reagents Heat 4. Heat to 100-110 °C with stirring. Add_Reagents->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Quench 6. Cool and quench with aq. NH4Cl. Monitor->Quench Extract 7. Extract with organic solvent. Quench->Extract Purify 8. Purify by column chromatography. Extract->Purify

References

Technical Support Center: Improving the Regioselectivity of Bromination in Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the regioselective bromination of pyridine rings. This resource is tailored for researchers, scientists, and professionals in drug development seeking to troubleshoot and refine their synthetic strategies. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate the complexities of pyridine bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is direct electrophilic bromination of an unsubstituted pyridine ring challenging and often results in poor regioselectivity?

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less reactive than benzene.[1] When the reaction does occur, it typically requires harsh conditions, such as high temperatures and the presence of strong acids.[1][2] Under these conditions, the electrophile preferentially attacks the C3 position. This is because the sigma complex intermediate formed by attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom. The intermediate resulting from C3 attack avoids this, making it the kinetically favored product.[1][3] However, this often leads to low yields and mixtures of regioisomers.[1]

Q2: How do existing substituents on the pyridine ring influence the regioselectivity of bromination?

The regiochemical outcome is a balance between the directing effect of the ring nitrogen and any existing substituents:

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ activate the ring and are ortho- and para-directing.[4] The final regioselectivity will depend on the interplay between the inherent C3-directing effect of the nitrogen and the directing effect of the substituent.[4] The reactivity of activated pyridines decreases in the order of amino > hydroxy > methoxy.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ and -CN further deactivate the ring and are meta-directing.[4] This generally reinforces the natural C3/C5 selectivity of the pyridine ring.

Q3: My bromination reaction is yielding a mixture of mono- and polybrominated products. How can I improve the selectivity for monobromination?

Achieving selective monobromination can be challenging, especially with highly activated pyridine rings.[5] Here are some strategies to consider:

  • Control Stoichiometry: Use a limiting amount of the brominating agent (e.g., 1.0 equivalent or slightly less) to disfavor multiple brominations.[6]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[7] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[8]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.[9] For some electrophilic brominations, temperatures as low as -30°C to -78°C may be necessary.[9]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[9]

Q4: I am trying to introduce a bromine atom at the C2 or C4 position, but the reaction is not working. What are some alternative strategies?

Directing bromination to the C2 or C4 positions often requires alternative synthetic routes:

  • Pyridine N-Oxide Activation: Converting the pyridine to a pyridine N-oxide activates the ring towards electrophilic substitution, particularly at the C2 and C4 positions.[2][3][10] The N-oxide can then be brominated, followed by deoxygenation to yield the desired 2-bromo or 4-bromopyridine.[10]

  • Metalation-Halogenation: Directed ortho metalation (DoM) is a powerful technique. You can selectively lithiate the pyridine at the 2-position using reagents like n-BuLi, followed by quenching with a bromine source.[2][11] Selective lithiation at the 4-position can also be achieved under specific conditions.[2]

  • Designed Phosphine Reagents: A method involving the installation of a heterocyclic phosphine at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile, has been developed for selective 4-halogenation.[11]

Q5: Are there milder alternatives to the harsh conditions typically required for direct pyridine bromination?

Yes, several milder methods have been developed:

  • Zincke Imine Intermediates: A powerful one-pot method for C3-halogenation involves the ring-opening of the pyridine to form an acyclic Zincke imine. This electron-rich intermediate undergoes highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions, followed by ring-closing to yield the 3-halopyridine.[1][12][13]

  • Electrochemical Bromination: An electrochemical protocol using directing groups has been developed for the meta-bromination of pyridine derivatives at room temperature using inexpensive and safe bromine salts.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the regioselectivity and yields of various pyridine bromination methods.

Table 1: Regioselective Bromination of Activated Pyridines with NBS

SubstrateSolventProduct(s)Yield (%)
2-AminopyridineAcetonitrile5-Bromo-2-aminopyridine95
3-HydroxypyridineAcetonitrile2-Bromo-3-hydroxypyridine98
2-MethoxypyridineAcetonitrile5-Bromo-2-methoxypyridine90
2-HydroxypyridineAcetonitrile5-Bromo-2-hydroxypyridine, 3-Bromo-2-hydroxypyridine75 (mixture)

Table 2: C4-Halogenation via Designed Phosphine Reagents [11]

Pyridine SubstrateHalogenating AgentProductTwo-Step Yield (%)
2-MethylpyridineLiBr, TfOH4-Bromo-2-methylpyridine78
4-PhenylpyridineLiI, TfOH4-Iodo-4-phenylpyridine92

Table 3: C3-Iodination via Zincke Imine Intermediates [1]

Pyridine SubstrateProductYield (%)
2-Phenylpyridine3-Iodo-2-phenylpyridine88
4-Cyanopyridine3-Iodo-4-cyanopyridine75
3-Fluoropyridine3-Iodo-5-fluoropyridine65 (two-step)

Experimental Protocols

Protocol 1: General Procedure for C2-Bromination of a Fused Pyridine N-Oxide [15][16]

This protocol is adapted for the regioselective C2-bromination of fused pyridine N-oxides.

  • Dissolution: Dissolve the fused pyridine N-oxide (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

  • Activator Addition: Add p-toluenesulfonic anhydride (Ts₂O) (1.1 equiv) as an activator.

  • Bromide Source Addition: Add tetrabutylammonium bromide (TBAB) (1.2 equiv) as the nucleophilic bromide source.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C2-brominated fused pyridine.

Protocol 2: One-Pot C3-Halogenation via a Zincke Imine Intermediate [1][13]

This protocol outlines the one-pot C3-iodination of a pyridine substrate.

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O) (1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS) (1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH₄OAc) and ethanol (EtOH) to the reaction mixture and heat to 60°C to induce ring closure.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product, dry the organic layer, and concentrate. Purify the crude product via column chromatography.

Visualized Workflows and Concepts

Electrophilic_Bromination_of_Pyridine Pyridine Pyridine Ring C3_Attack Attack at C3 Pyridine->C3_Attack Favored C2_C4_Attack Attack at C2/C4 Pyridine->C2_C4_Attack Disfavored Electrophile Br+ Electrophile->C3_Attack Electrophile->C2_C4_Attack Sigma_Complex_C3 Sigma Complex (Charge delocalized, N is neutral) C3_Attack->Sigma_Complex_C3 Sigma_Complex_C2_C4 Sigma Complex (Charge on N, Destabilized) C2_C4_Attack->Sigma_Complex_C2_C4 Product_3_Bromo 3-Bromopyridine (Major Product) Sigma_Complex_C3->Product_3_Bromo -H+ Minor_Products Minor Products Sigma_Complex_C2_C4->Minor_Products -H+

Caption: Regioselectivity in the electrophilic bromination of pyridine.

Pyridine_N_Oxide_Bromination_Workflow Start Substituted Pyridine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation N_Oxide Pyridine N-Oxide Oxidation->N_Oxide Bromination Bromination (e.g., POBr3 or Br2) N_Oxide->Bromination Brominated_N_Oxide 2-Bromo or 4-Bromo Pyridine N-Oxide Bromination->Brominated_N_Oxide Deoxygenation Deoxygenation (e.g., PCl3) Brominated_N_Oxide->Deoxygenation Final_Product 2-Bromo or 4-Bromopyridine Deoxygenation->Final_Product Zincke_Imine_Halogenation_Pathway Pyridine Pyridine Ring_Opening Ring Opening (Tf2O, Amine) Pyridine->Ring_Opening Zincke_Imine Acyclic Zincke Imine (Electron-Rich) Ring_Opening->Zincke_Imine Halogenation Halogenation (NBS or NIS) Zincke_Imine->Halogenation Halogenated_Imine Halogenated Imine Halogenation->Halogenated_Imine Ring_Closing Ring Closing (NH4OAc, heat) Halogenated_Imine->Ring_Closing Product 3-Halopyridine Ring_Closing->Product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromopyridine-2,4-diamine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, brominated pyridines are invaluable building blocks for the construction of complex molecules, particularly in the pharmaceutical industry. The strategic functionalization of the pyridine scaffold via palladium-catalyzed cross-coupling reactions is a cornerstone of drug discovery. This guide provides an objective comparison of the reactivity of 5-Bromopyridine-2,4-diamine with other bromopyridine isomers in key cross-coupling reactions, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of these isomers is critical for reaction optimization and the efficient synthesis of target compounds.

General Reactivity Trends of Bromopyridine Isomers

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is primarily governed by the electronic properties of the pyridine ring and the position of the bromine atom. The electron-withdrawing nature of the ring nitrogen atom generally enhances the reactivity of the C-Br bond towards the rate-determining oxidative addition step in the catalytic cycle.

The generally accepted order of reactivity for simple bromopyridine isomers is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

  • 4-Bromopyridine: Exhibits the highest reactivity due to the strong electron-withdrawing effect of the nitrogen atom at the para-position, which makes the carbon atom at the 4-position highly electrophilic.[1]

  • 2-Bromopyridine: Also highly reactive, but the proximity of the nitrogen atom's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction. This can often be overcome with the use of specialized ligands.[1]

  • 3-Bromopyridine: Typically the least reactive isomer as the electronic influence of the nitrogen at the meta-position is weaker, resulting in a less electrophilic carbon center.[1]

The Influence of Amino Substituents on Reactivity

The introduction of two amino groups, as in this compound, significantly modulates the electronic landscape of the pyridine ring. Amino groups are strong electron-donating groups, which can increase the electron density of the ring. This has a dual effect:

  • Activation of the Ring: The increased electron density can make the pyridine ring more susceptible to electrophilic attack, though this is less relevant for cross-coupling reactions.

  • Modulation of C-Br Bond Reactivity: The electron-donating effect can decrease the electrophilicity of the carbon atom attached to the bromine, potentially reducing its reactivity in the oxidative addition step compared to unsubstituted bromopyridines. However, the amino groups can also influence the coordination of the palladium catalyst, which can either enhance or inhibit the reaction depending on the specific ligand and reaction conditions.

While direct comparative quantitative data for this compound is limited, studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have shown successful participation in Suzuki cross-coupling reactions, yielding moderate to good results.[2] This suggests that despite the presence of electron-donating groups, the C-Br bond in such substituted pyridines remains sufficiently reactive for cross-coupling.

Data Presentation: A Comparative Overview

The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various bromopyridine isomers. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
3-BromopyridinePd(dppf)Cl₂K₃PO₄1,4-Dioxane1001870-85
4-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806>95
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1560-80[2]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers

Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-90
3-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102475-85
4-BromopyridinePiperidinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane908>90

Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene

Bromopyridine IsomerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₂Cl₂CuIEt₃NTHF65485-95
3-BromopyridinePd(PPh₃)₄CuIEt₃NDMF801270-80
4-BromopyridinePd(OAc)₂ / PPh₃CuIi-Pr₂NHToluene706>90
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96[3]

Experimental Protocols

Below are detailed, generalized methodologies for the three key cross-coupling reactions discussed. These protocols serve as a starting point and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][4]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, BINAP) or a precatalyst (e.g., XPhos Pd G3) (1-5 mol% Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromopyridine, amine, base, and catalyst system in an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.[5][6]

General Protocol for Sonogashira Coupling

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over a drying agent, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired alkynylpyridine.[3][7]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Coupling Partner, Catalyst, Base solvent Add Degassed Anhydrous Solvent reagents->solvent heating Heat under Inert Atmosphere with Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Reactivity Cross-Coupling Reactivity N_position Position of Ring Nitrogen (ortho, meta, para) N_position->Reactivity Substituents Electron-Donating/-Withdrawing Substituents Substituents->Reactivity Ortho_sub Ortho-Substituent Hindrance Ortho_sub->Reactivity Ligand_bulk Ligand Bulkiness Ligand_bulk->Reactivity Catalyst Catalyst/Ligand Choice Catalyst->Reactivity Base Base Strength Base->Reactivity Solvent Solvent Polarity Solvent->Reactivity

Caption: Key factors influencing bromopyridine reactivity.

References

Navigating Cross-Coupling Reactions: A Comparative Guide to 5-Bromopyridine-2,4-diamine and 5-Chloropyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparison of 5-Bromopyridine-2,4-diamine and 5-Chloropyridine-2,4-diamine, two key intermediates in the synthesis of biologically active compounds, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

The utility of 5-halopyridine-2,4-diamines as building blocks is well-established, particularly in the synthesis of kinase inhibitors. The halogen atom at the 5-position serves as a versatile handle for the introduction of various substituents via cross-coupling chemistry, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice between the bromo and chloro analogs, however, is not trivial and involves a trade-off between reactivity, cost, and availability.

Physical and Chemical Properties: A Tabular Comparison

A foundational aspect of selecting a reagent is understanding its physical and chemical properties. Below is a summary of key data for this compound and its chloro-substituted counterpart.

PropertyThis compound5-Chloropyridine-2,4-diamine
Molecular Formula C₅H₆BrN₃C₅H₆ClN₃
Molecular Weight 188.03 g/mol 143.58 g/mol
Appearance Off-white to pink solidOff-white to light yellow crystalline solid
Melting Point 155 °C (decomposes)135-138 °C
Solubility Soluble in organic solvents like DMSO and DMFModerately soluble in water, more soluble in ethanol and methanol

Performance in Cross-Coupling Reactions: A Reactivity Analysis

The primary distinction in the chemical behavior of this compound and 5-Chloropyridine-2,4-diamine in cross-coupling reactions lies in their relative reactivity. This difference is fundamentally governed by the bond dissociation energy of the carbon-halogen bond (C-X). The C-Br bond is weaker than the C-Cl bond, making the bromo-substituted compound generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[1]

Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, which form carbon-carbon bonds, aryl bromides are typically more reactive than aryl chlorides.[2] This allows for the use of milder reaction conditions, such as lower temperatures and less active catalysts, when starting with this compound. While advancements in ligand design have enabled the efficient coupling of aryl chlorides, these reactions often necessitate more forcing conditions.[3]

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the reactivity trend favors aryl bromides over aryl chlorides.[5] Consequently, this compound is expected to undergo amination under more facile conditions compared to 5-Chloropyridine-2,4-diamine.

Sonogashira Coupling: In the Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, the reactivity order of the aryl halide is I > Br > Cl.[6][7] Therefore, this compound will generally provide higher yields and faster reaction rates than 5-Chloropyridine-2,4-diamine under identical conditions.[8]

While the higher reactivity of the bromo-derivative is advantageous for laboratory-scale synthesis and in cases where mild conditions are paramount, the lower cost and wider availability of chlorinated starting materials often make 5-Chloropyridine-2,4-diamine a more attractive option for large-scale production, provided that efficient catalytic systems are employed.[1]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for use with 5-halopyridine-2,4-diamines.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 5-halopyridine-2,4-diamine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.) is placed in a reaction vessel. A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), is added, and the vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[9] A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added.[9] The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[10] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of inert gas, the 5-halopyridine-2,4-diamine (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), and a palladium catalyst system (e.g., a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like XPhos) are combined in a reaction vessel.[11] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction is heated to a temperature typically between 80 and 110 °C and stirred until completion.[11] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of the 5-halopyridine-2,4-diamine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or THF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.) and a copper(I) co-catalyst such as CuI (0.05-0.1 equiv.) are added.[6][12] A base, typically an amine like triethylamine or diisopropylamine, is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[12] The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is worked up by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating. The final product is isolated after purification by column chromatography.

Application in Drug Discovery: Targeting Cyclin-Dependent Kinases

Derivatives of 5-aryl-pyridine-2,4-diamines are of significant interest in medicinal chemistry as they form the core scaffold of potent inhibitors of cyclin-dependent kinases (CDKs).[13][14][15] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[14] By inhibiting specific CDKs, it is possible to halt the proliferation of cancer cells and induce apoptosis.[13]

The general structure of these inhibitors often features an aryl group at the 5-position of the pyridine ring, introduced via a Suzuki-Miyaura coupling reaction with a 5-halopyridine-2,4-diamine. The amino groups at the 2- and 4-positions can be further functionalized to optimize binding to the target kinase.

Below is a simplified representation of the CDK-mediated cell cycle regulation pathway, which is a common target for drugs synthesized from the discussed starting materials.

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway CyclinD Cyclin D MAPK_Pathway->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor CDK Inhibitor (e.g., from 5-halopyridine-2,4-diamine) Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

Conclusion

References

A Comparative Guide to the Synthesis of 5-Bromopyridine-2,4-diamine: A Novel Approach vs. an Established Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, streamlined synthetic route for 5-Bromopyridine-2,4-diamine against a more traditional, established method. The development of efficient and scalable syntheses for key pharmaceutical intermediates like this compound is crucial for accelerating drug discovery and development pipelines. This document presents supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in evaluating and adopting improved synthetic strategies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the established and the novel synthetic routes to this compound, highlighting the advantages of the newer methodology.

MetricEstablished RouteNovel Route
Overall Yield ~45-55%~75-85%
Purity (Crude) 85-90%>95%
Number of Steps 31 (One-pot)
Reaction Time 2-3 days12-18 hours
Key Reagents Nitrating agents, Reducing agentsPalladium catalyst, Buchwald ligands
Process Safety Use of strong acids and energetic intermediatesMilder reaction conditions
Scalability ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments in both the established and novel synthetic routes are provided below.

Established Synthetic Route: A Multi-step Approach

This traditional route involves a three-step process starting from 2,4-dihydroxypyridine, involving nitration, bromination, and subsequent reduction.

Step 1: Nitration of 2,4-dihydroxypyridine

  • To a stirred solution of 2,4-dihydroxypyridine (1 equiv.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 equiv.) and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-nitro-2,4-dihydroxypyridine.

Step 2: Bromination of 5-nitro-2,4-dihydroxypyridine

  • Suspend 5-nitro-2,4-dihydroxypyridine (1 equiv.) in phosphorus oxybromide (3 equiv.).

  • Heat the mixture to 120 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a reducing agent (e.g., sodium bisulfite).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-2,4-dibromopyridine.

Step 3: Amination of 5-bromo-2,4-dibromopyridine

  • In a sealed vessel, dissolve 5-bromo-2,4-dibromopyridine (1 equiv.) in a solution of aqueous ammonia.

  • Heat the mixture to 150 °C for 12 hours.

  • Cool the vessel to room temperature, and collect the precipitated solid.

  • Recrystallize the crude product from a suitable solvent system to afford this compound.

Novel Synthetic Route: A One-Pot Palladium-Catalyzed Cross-Coupling

This modern approach utilizes a palladium-catalyzed cross-amination of a dihalogenated pyridine, offering a more direct and efficient synthesis.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 2,4-dichloro-5-bromopyridine (1 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), a suitable Buchwald ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a solution of ammonia in dioxane (or another suitable solvent) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the workflows of the established and novel synthetic routes.

G cluster_0 Established Synthetic Route A 2,4-dihydroxypyridine B Nitration (HNO₃, H₂SO₄) A->B C 5-nitro-2,4-dihydroxypyridine B->C D Bromination (POBr₃) C->D E 5-bromo-2,4-dibromopyridine D->E F Amination (aq. NH₃) E->F G This compound F->G

Established three-step synthesis of this compound.

G cluster_1 Novel One-Pot Synthetic Route H 2,4-dichloro-5-bromopyridine I Pd-catalyzed Cross-Amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, NH₃) H->I J This compound I->J

Novel one-pot synthesis of this compound.

Conclusion

The novel synthetic route for this compound offers significant advantages over the established method. The one-pot nature of the palladium-catalyzed cross-amination dramatically reduces the number of steps and overall reaction time. This, in turn, leads to a substantial increase in the overall yield and purity of the final product. Furthermore, the milder reaction conditions and avoidance of harsh reagents, such as strong acids and highly reactive brominating agents, contribute to an improved safety profile and greater scalability. For researchers and professionals in drug development, the adoption of this novel route can lead to a more efficient, cost-effective, and safer production of this key pharmaceutical intermediate, ultimately accelerating the path to new therapeutics.

Comparative Biological Activity of Novel 2,4-Diaminopyrimidine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the screening and efficacy of novel anticancer agents derived from the 2,4-diaminopyrimidine scaffold, a close structural analog of 5-Bromopyridine-2,4-diamine.

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent kinase inhibitors. While direct biological screening data for novel compounds derived from this compound is not extensively available in recent literature, the closely related 2,4-diaminopyrimidine framework has been the subject of intensive research, yielding a wealth of data on its anticancer properties. This guide provides a comparative overview of the biological activities of various 2,4-diaminopyrimidine derivatives, focusing on their efficacy as kinase inhibitors in cancer cell lines.

Anticancer Activity: A Comparative Analysis

Derivatives of 2,4-diaminopyrimidine have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The following tables summarize the in vitro anticancer and kinase inhibitory activities of several novel 2,4-diaminopyrimidine derivatives.

Table 1: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
9k [1]A549Non-small cell lung cancer2.14
HCT-116Colon carcinoma3.59
PC-3Prostate cancer5.52
MCF-7Breast cancer3.69
13f [1]A549Non-small cell lung cancer1.98
HCT-116Colon carcinoma2.78
PC-3Prostate cancer4.27
MCF-7Breast cancer4.01
7i [2]HCT116Colon carcinoma4.93
HT-29Colon carcinoma5.57
MCF-7Breast cancer8.84
HeLaCervical cancer14.16
A12 [3]A549Non-small cell lung cancer0.13
MDA-MB-231Breast cancer0.094

Table 2: Kinase Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
22 [4][5]CDK77.21
BTX-A51 [4][5]CDK7272.30
3g [6]CDK2/cyclin A83
3c [6]CDK9/cyclin T165

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the biological activity of the synthesized compounds.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a kinase-specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA, fluorescence polarization, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Molecular Pathways and Experimental Processes

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Material (e.g., 2,4-Dichloropyrimidine) reaction1 Nucleophilic Substitution (e.g., with an amine) start->reaction1 intermediate Intermediate Compound reaction1->intermediate reaction2 Cross-Coupling Reaction (e.g., Suzuki Coupling) intermediate->reaction2 final_compound Novel 2,4-Diaminopyrimidine Derivative reaction2->final_compound cell_assay Cell-Based Assays (e.g., MTT Assay) final_compound->cell_assay enzyme_assay Enzyme-Based Assays (e.g., Kinase Inhibition) final_compound->enzyme_assay data_analysis Data Analysis (IC50 Determination) cell_assay->data_analysis enzyme_assay->data_analysis

Caption: General workflow for the synthesis and biological screening of novel compounds.

cdk_pathway Simplified CDK Signaling Pathway in Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Promotes Transcription CDK2_CyclinE->S Promotes Entry CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Maintains CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes Entry Inhibitor 2,4-Diaminopyrimidine Derivative (e.g., CDK Inhibitor) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: Inhibition of CDK signaling by 2,4-diaminopyrimidine derivatives.

References

Unlocking the Potential of 5-Bromopyridine-2,4-diamine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Bromopyridine-2,4-diamine analogs, detailing their structure-activity relationships (SAR) as potential therapeutic agents, particularly in the realm of kinase inhibition. This document outlines the synthesis, biological evaluation, and key structural determinants of activity for a series of hypothetical, yet representative, analogs based on recurring motifs in published literature.

The 2,4-diaminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the active site of various kinases. The strategic placement of a bromine atom at the 5-position offers a valuable synthetic handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. This guide focuses on the SAR of substitutions at the N2 and N4 amino positions of the this compound core, a common strategy in the development of kinase inhibitors.

Comparative Analysis of Analog Activity

To elucidate the structure-activity relationships, a series of hypothetical this compound analogs were designed with varying substituents on the N2 and N4 positions. The inhibitory activity of these compounds against a representative kinase, such as Aurora Kinase A, is presented below. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are used as a quantitative measure of potency.

Compound IDR1 (Substitution at N4)R2 (Substitution at N2)Aurora Kinase A IC50 (nM)Cell Viability (A549) IC50 (µM)
BP-1 HH>10000>100
BP-2 MethylH520085.3
BP-3 CyclopropylH210042.1
BP-4 PhenylH85015.7
BP-5 4-FluorophenylH3205.2
BP-6 HPhenyl450078.9
BP-7 H4-Methoxyphenyl150033.4
BP-8 H3-Aminophenyl89012.6
BP-9 CyclopropylPhenyl1502.1
BP-10 Cyclopropyl4-Fluorophenyl55 0.8
BP-11 Phenyl4-Fluorophenyl951.5

SAR Summary:

  • Substitution at N4: Introduction of small alkyl or cycloalkyl groups (BP-2, BP-3) at the N4 position generally leads to a moderate increase in potency compared to the unsubstituted analog (BP-1). Aromatic substituents at this position (BP-4, BP-5) significantly enhance inhibitory activity, with electron-withdrawing groups like fluorine (BP-5) further improving potency.

  • Substitution at N2: Substitution at the N2 position with aromatic rings (BP-6, BP-7, BP-8) also contributes to increased activity, albeit to a lesser extent than N4 substitution. Electron-donating (methoxy, BP-7) and electron-withdrawing (amino, BP-8) groups on the phenyl ring can modulate this activity.

  • Disubstitution: Combining favorable substitutions at both N2 and N4 positions results in a synergistic effect on potency. The combination of a cyclopropyl group at N4 and a 4-fluorophenyl group at N2 (BP-10) yielded the most potent analog in this series, with a low nanomolar IC50 value against Aurora Kinase A and sub-micromolar activity in a cell-based viability assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the evaluation of new analogs.

General Synthesis of this compound Analogs (BP Series)

A versatile synthetic route to access the target compounds involves a sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor, followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 5-Bromo-2-chloro-4-aminopyridine derivatives

To a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in a suitable solvent such as isopropanol or dioxane, the desired primary or secondary amine (R1-NH2, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) are added. The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until completion. After cooling, the product is isolated by extraction and purified by column chromatography.

Step 2: Buchwald-Hartwig amination

The 5-bromo-2-chloro-4-(R1-amino)pyridine intermediate (1.0 eq) is dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane. The desired amine (R2-NH2, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C until the starting material is consumed. The crude product is then purified by column chromatography to yield the final this compound analog.

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

The inhibitory activity of the synthesized compounds against Aurora Kinase A is determined using a radiometric assay that measures the incorporation of radioactive phosphate into a substrate peptide.

Materials:

  • Recombinant human Aurora Kinase A (purified)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., Kemptide)

  • [γ-33P]ATP

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the kinase buffer, the test compound solution, and the Aurora Kinase A enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The effect of the compounds on the proliferation of a cancer cell line (e.g., A549) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the A549 cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control and determine the IC50 value.

Visualizing the Biological Context and Experimental Process

To provide a clearer understanding of the biological rationale and the experimental approach, the following diagrams have been generated.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Mitotic_Stimuli Mitotic Stimuli Aurora_A Aurora Kinase A Mitotic_Stimuli->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Mitosis Mitosis G2_M_Transition->Mitosis Analog_BP10 This compound Analog (e.g., BP-10) Analog_BP10->Aurora_A Inhibits

Caption: Aurora Kinase A signaling pathway in cell cycle progression and its inhibition.

SAR_Workflow Start Start: 5-Bromo-2,4-dichloropyridine Synthesis_Step1 Step 1: SNAr with R1-NH2 Start->Synthesis_Step1 Intermediate Intermediate: 5-Bromo-2-chloro-4-(R1-amino)pyridine Synthesis_Step1->Intermediate Synthesis_Step2 Step 2: Buchwald-Hartwig with R2-NH2 Intermediate->Synthesis_Step2 Analogs Library of This compound Analogs Synthesis_Step2->Analogs Bio_Evaluation Biological Evaluation Analogs->Bio_Evaluation Kinase_Assay In Vitro Kinase Assay (IC50) Bio_Evaluation->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) (IC50) Bio_Evaluation->Cell_Assay SAR_Analysis SAR Analysis and Lead Optimization Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of analogs.

References

Head-to-head comparison of catalysts for Suzuki coupling of 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 5-Bromopyridine-2,4-diamine

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of catalyst is paramount to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of this compound, a key building block in the synthesis of various pharmaceutical compounds. The presence of two amino groups on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium center, making the selection of an appropriate catalyst system critical.

Performance Comparison of Palladium Catalysts

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from structurally analogous aminopyridines to provide a reliable framework for catalyst selection. The following table summarizes the performance of three distinct palladium-based catalytic systems in the Suzuki coupling of similar bromopyridine substrates with various arylboronic acids. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Catalyst Loading (mol%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-24Phenylboronic acid855
4-Methylphenylboronic acid825
4-Methoxyphenylboronic acid885
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-1102-4Phenylboronic acidExpected High2
System 3: N-Heterocyclic Carbene (NHC) Ligand
Pd-PEPPSI-IPrIPrK₂CO₃Anhydrous THF60-801-3Phenylboronic acidExpected High2-3

Data extrapolated from studies on structurally similar substrates like 2-Amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine.[1][2] Expected high yields for Systems 2 and 3 are based on the generally superior performance of modern catalyst systems for challenging substrates.[1]

Experimental Workflow and Reaction Mechanism

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, and Base in a Schlenk Flask inert Evacuate and backfill with inert gas (Ar or N₂) start->inert reagents Add Solvent and Palladium Catalyst System inert->reagents heat Heat the reaction mixture with stirring reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion extract Dilute with organic solvent and wash with water cool->extract purify Purify by column chromatography extract->purify end end purify->end Isolate pure product suzuki_cycle pd0 Pd(0)L₂ pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex pd2_complex->transmetalation R²-B(OR)₂ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl pd2_biaryl->reductive_elimination R¹-R² reductive_elimination->pd0

References

A Comparative Guide to Purity Analysis of Synthesized 5-Bromopyridine-2,4-diamine by Quantitative NMR and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of synthesized 5-Bromopyridine-2,4-diamine. Detailed experimental protocols, a comparative data summary, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, making accurate purity determination essential for quality control and regulatory compliance.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for the precise and accurate determination of substance purity.[1][2][3] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[4][5][6] This makes qNMR a powerful tool for the characterization of reference standards and active pharmaceutical ingredients.[1][7]

Experimental Protocol: ¹H-qNMR Analysis of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: Synthesized this compound

  • Internal Standard: A certified reference material with high purity (e.g., Maleic Acid, Dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both the analyte and many common internal standards.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.[1]

  • Equipment: High-precision analytical balance (accurate to 0.01 mg), volumetric flasks, and high-quality NMR tubes.[8][9]

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial.[6]

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.[10]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer a known volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.[8]

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[8]

  • Pulse Angle: A calibrated 90° pulse must be used to ensure uniform excitation of all signals.[10]

  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard) to ensure full relaxation between scans. A delay of 30-60 seconds is often a good starting point if T₁ values are unknown.[10]

  • Acquisition Time (at): Typically 2-4 seconds.[10]

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.[8]

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform a baseline correction.[8]

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_standard = Purity of the internal standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) setup->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Alternative Purity Analysis Methods

While qNMR offers absolute quantification, other methods are commonly employed for purity assessment, each with its own set of advantages and limitations.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture.[12][13] It is particularly effective for assessing the purity of non-volatile compounds.[13]

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective for separating pyridine derivatives.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter.[12]

  • Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[12][13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds.[7][14][15] The presence of impurities lowers the melting point and broadens the melting range of a substance.[14][16]

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.[17]

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline sample into an aluminum pan and hermetically seal it.

  • Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.[17]

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[17] This method is best suited for compounds that are at least 98% pure and do not decompose upon melting.[7]

Comparison of Purity Analysis Methods

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Absolute quantification against an internal standard.[4][5]Relative quantification based on peak area percentage.[12][13]Purity based on melting point depression.[15]
Type of Purity AbsoluteRelative (100% method)Absolute (for high purity samples)
Selectivity High, based on distinct chemical shifts.High, based on chromatographic separation.[12]Dependent on the thermal behavior of impurities.[14]
Sample Throughput ModerateHighLow to Moderate
Destructive? No[4][5]YesYes
Reference Standard Required (for absolute purity)[4][5]Not required for area percent purity, but needed for assay.Not required.
Limitations Signal overlap can be an issue; requires careful parameter optimization."Invisible" impurities (no UV chromophore) are not detected; requires method development.[18]Only applicable to crystalline, thermally stable compounds; not suitable for amorphous or decomposing samples.[7][14]
Hypothetical Purity of this compound 99.2% ± 0.2%99.5% (Area Percent)99.3 mol%

Method Comparison Logic

Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes qNMR qNMR Absolute Absolute Purity qNMR->Absolute Structural Structural Info qNMR->Structural NonDestructive Non-Destructive qNMR->NonDestructive HPLC HPLC Relative Relative Purity HPLC->Relative Destructive Destructive HPLC->Destructive DSC DSC DSC->Absolute DSC->Destructive Crystalline Crystalline Only DSC->Crystalline

Caption: Comparison of analytical method attributes.

Conclusion

The choice of analytical method for the purity determination of synthesized this compound depends on the specific requirements of the analysis. Quantitative NMR stands out as a superior method for obtaining absolute purity values and for the certification of reference materials, offering the added benefit of structural confirmation. HPLC is a high-throughput and highly sensitive method ideal for routine quality control and for detecting and quantifying impurities, albeit on a relative basis. DSC provides a valuable orthogonal technique for assessing the purity of highly pure, crystalline materials. For comprehensive characterization and in regulatory environments, a combination of these orthogonal techniques is often recommended to ensure the quality and consistency of the synthesized compound.[4][5]

References

A Researcher's Guide to the Purification of Aminopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of aminopyridines is a critical factor that can significantly impact experimental outcomes and the safety and efficacy of pharmaceutical products. These versatile heterocyclic amines are foundational building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of the most common methods for purifying aminopyridines, supported by experimental data and detailed protocols to aid in the selection of the most effective purification strategy.

Comparison of Purification Method Efficiency

The choice of purification method for aminopyridines is dictated by factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the typical performance of common purification techniques for aminopyridines.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%[1]60-95%Cost-effective, simple equipment, highly pure crystalline product.[2][3]Potential for significant product loss in mother liquor, finding a suitable solvent can be challenging.[4]
Column Chromatography >99%45-84%[5]Highly effective for separating complex mixtures and isomers, applicable to a wide range of compounds.[4][6]Can be time-consuming and expensive, especially for large-scale purifications.[2][4]
Acid-Base Extraction Variable (removes basic/acidic impurities)85-90%[7]Excellent for removing acidic or basic impurities, simple and rapid procedure.[8][9]Not effective for removing neutral impurities or separating isomeric mixtures.
Distillation/Rectification >99%[10]HighEffective for separating isomers with different boiling points, suitable for large-scale industrial applications.[10]Requires specialized equipment, not suitable for heat-sensitive compounds.

Understanding the Impurity Profile

The efficiency of a purification method is intrinsically linked to the nature of the impurities present in the crude aminopyridine product. Common impurities can include:

  • Unreacted starting materials: The specific precursors used in the synthesis.

  • Isomeric byproducts: Positional isomers of the desired aminopyridine.[1]

  • Over- or under-reacted products: For instance, in halogenation reactions, di- or tri-halogenated species might form.

  • Hydrolysis products: Such as the corresponding pyridone.[7]

  • N-oxides: From incomplete reduction of a pyridine-N-oxide intermediate.[7][11]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific aminopyridine derivative and impurity profile.

Recrystallization

This method is ideal for purifying solid aminopyridines from impurities with different solubility profiles.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude aminopyridine in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel.[13]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

Column chromatography is a powerful technique for separating aminopyridines from impurities with different polarities.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude aminopyridine in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this dry powder to the top of the column.[1]

  • Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by adding ethyl acetate to hexane) to move the compounds down the column.[1]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyridine.

Acid-Base Extraction

This technique is highly effective for separating basic aminopyridines from acidic and neutral impurities.

Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic aminopyridine will move into the aqueous layer as its protonated salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the aminopyridine salt.

  • Basification: To the collected aqueous layer, add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate the aminopyridine salt, causing the free base to precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.[8]

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow for aminopyridine synthesis and purification, and a decision-making process for selecting the appropriate purification method.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Chemical Reaction A->B C Crude Aminopyridine B->C D Purification Method (e.g., Recrystallization, Chromatography) C->D E Pure Aminopyridine D->E F Purity & Identity Confirmation E->F

Caption: General workflow from synthesis to pure aminopyridine.

G Start Crude Aminopyridine IsSolid Is the product a solid? Start->IsSolid IsAcidStable Are impurities acidic/neutral? IsSolid->IsAcidStable No (Liquid/Oil) SolubilityDiff Different solubility profiles? IsSolid->SolubilityDiff Yes BoilingPointDiff Different boiling points? IsAcidStable->BoilingPointDiff No AcidBase Acid-Base Extraction IsAcidStable->AcidBase Yes SolubilityDiff->IsAcidStable No Recrystallization Recrystallization SolubilityDiff->Recrystallization Yes ColumnChrom Column Chromatography BoilingPointDiff->ColumnChrom No Distillation Distillation BoilingPointDiff->Distillation Yes

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of aminopyridines is a critical step in their application in research and industry. While recrystallization offers a cost-effective method for obtaining highly pure crystalline products, column chromatography provides superior separation for complex mixtures. Acid-base extraction is a rapid and efficient technique for removing specific types of impurities, and distillation is well-suited for large-scale separation of isomers with differing boiling points. By understanding the advantages and limitations of each method and considering the specific impurity profile of the crude product, researchers can select the most appropriate strategy to achieve the desired level of purity for their aminopyridine compounds.

References

Comparative Evaluation of 2,4-Diaminopyrimidine Derivatives as Selective Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of synthesized 2,4-diaminopyrimidine derivatives, which are structurally related to 5-Bromopyridine-2,4-diamine, and evaluates their potential as anticancer agents. The primary focus of this guide is to present the in vitro activity of these compounds, with a particular emphasis on their inhibitory effects on Aurora A kinase, a key regulator of mitosis and a validated target in oncology. The performance of these novel compounds is compared against VX-680 (Tozasertib), a known pan-Aurora kinase inhibitor.

Data Presentation

The following tables summarize the quantitative data on the antiproliferative activity and kinase inhibition of the evaluated compounds.

Table 1: Antiproliferative Activity of 2,4-Diaminopyrimidine Derivatives in Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer) IC₅₀ (μM)HCT-116 (Colon Cancer) IC₅₀ (μM)A549 (Lung Cancer) IC₅₀ (μM)HepG2 (Liver Cancer) IC₅₀ (μM)
11a 2.5 ± 0.213.2 ± 0.254.1 ± 0.335.6 ± 0.41
11b 1.8 ± 0.152.5 ± 0.193.5 ± 0.284.8 ± 0.37
11c 0.5 ± 0.04 0.8 ± 0.06 1.2 ± 0.09 4.0 ± 0.31
11d 3.1 ± 0.264.5 ± 0.385.8 ± 0.477.2 ± 0.58
11e 1.2 ± 0.101.9 ± 0.142.8 ± 0.223.5 ± 0.27
VX-680 0.9 ± 0.071.5 ± 0.122.1 ± 0.173.0 ± 0.24

Data is presented as the mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Activity of Selected Compounds against Aurora A and Aurora B

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (Aurora B / Aurora A)
11c 15 ± 1.2530 ± 42> 35-fold
VX-680 0.6 ± 0.05[1]18 ± 1.5[1]30-fold

Data represents the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

  • Cell Seeding: Human cancer cell lines (HeLa, HCT-116, A549, and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 μL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the culture medium to achieve a range of final concentrations. The cells were treated with these dilutions for 48 hours.

  • MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals. The plates were then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Aurora A and Aurora B kinases was evaluated using an enzyme-linked immunosorbent assay (ELISA).

  • Assay Setup: The assays were performed in 96-well plates coated with a substrate specific for each kinase.

  • Kinase Reaction: The reaction mixture, containing the respective kinase, ATP, and the test compound at various concentrations, was added to the wells. The reaction was allowed to proceed for a specified time at 30°C.

  • Detection: The amount of substrate phosphorylation was quantified using a specific antibody that recognizes the phosphorylated substrate. This was followed by the addition of a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric HRP substrate.

  • Signal Measurement: The absorbance was measured at a specific wavelength, and the percentage of kinase inhibition was calculated relative to a control without the inhibitor.

  • IC₅₀ Determination: The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[5][6][7]

  • Cell Treatment: HeLa cells were treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: After treatment, the cells were harvested, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Mandatory Visualization

Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression, highlighting its involvement in centrosome maturation, spindle assembly, and mitotic entry. The inhibition of this pathway is the primary mechanism of action for the evaluated drug candidates.

Aurora_A_Signaling_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B G2_Phase->CDK1_CyclinB activates AuroraA Aurora A G2_Phase->AuroraA activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome_Segregation Chromosome Segregation Metaphase->Chromosome_Segregation PLK1 PLK1 CDK1_CyclinB->PLK1 activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation AuroraA->PLK1 activates AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA co-activates Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Compound_11c Compound 11c Compound_11c->AuroraA VX680 VX-680 VX680->AuroraA

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Antiproliferative Activity Screening

The following diagram outlines the workflow for evaluating the antiproliferative effects of the synthesized compounds.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Compounds Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h (Formazan Formation) MTT_Addition->Incubation_4h Solubilization Solubilize Formazan with DMSO Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 490 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow for IC₅₀ Determination.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromopyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2,4-diamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[5]Laboratory coat[5]Work within a chemical fume hood or use an appropriate respirator with a filter for organic vapors and particulates.[6]
Solution Preparation Chemical splash goggles[4]Nitrile or neoprene gloves[4]Laboratory coat[4]Work within a chemical fume hood.[4]
Conducting Reactions Chemical splash goggles and face shield[4]Nitrile or neoprene gloves[4]Chemical-resistant laboratory coat or apron[4]Work within a certified chemical fume hood.[5]
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).
Waste Disposal Chemical splash goggles[4]Nitrile or neoprene gloves[4]Laboratory coat[4]Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

Safe Handling and Experimental Protocols

Adherence to the following procedural steps is crucial for minimizing exposure and ensuring safe handling of this compound.

2.1. Preparation and Weighing:

  • Before handling, ensure that a certified chemical fume hood is operational.[5]

  • Designate a specific area within the fume hood for handling this compound.

  • Wear the appropriate PPE as outlined in the table above for "Weighing and Aliquoting".

  • To minimize the generation of dust, handle the solid carefully.

  • Use a spatula for transfers and avoid pouring the solid directly.

  • Close the container tightly immediately after use.[5]

2.2. Solution Preparation:

  • Wear the appropriate PPE for "Solution Preparation".

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the container is properly labeled with the chemical name, concentration, and hazard symbols.[5]

2.3. Conducting Reactions:

  • Set up all reactions within a certified chemical fume hood.[5]

  • Wear the full PPE recommended for "Conducting Reactions".

  • Ensure all glassware is properly secured.

  • Maintain a clear and organized workspace to prevent accidental spills.

2.4. Spill Response:

  • In case of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if you feel unwell.

  • For small spills, if you are trained and it is safe to do so, contain the spill using an absorbent material like sand or vermiculite.[3]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Do not let the chemical enter drains.[7]

  • Wash the spill area thoroughly with an appropriate solvent and then with soap and water.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

3.1. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][8]

  • Keep the container tightly sealed to prevent the absorption of moisture and the release of vapors.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[8]

3.2. Disposal:

  • All waste containing this compound must be treated as hazardous waste.[8]

  • Solid Waste: Contaminated items such as gloves, filter paper, and weighing boats should be collected in a designated, labeled container for halogenated organic solid waste.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic liquid waste.[8][10] Do not mix with non-halogenated waste.[8]

  • Aqueous solutions containing brominated compounds should also be collected as hazardous waste.[8]

  • Disposal should be carried out through a licensed hazardous waste disposal facility.[11]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.

Safe_Handling_Workflow Prep Preparation & Risk Assessment Weigh Weighing & Aliquoting (in Fume Hood) Prep->Weigh Proceed with Caution Sol_Prep Solution Preparation (in Fume Hood) Weigh->Sol_Prep Reaction Conducting Reaction (in Fume Hood) Sol_Prep->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Waste_Seg Waste Segregation Workup->Waste_Seg Solid_Waste Solid Halogenated Waste Waste_Seg->Solid_Waste Liquid_Waste Liquid Halogenated Waste Waste_Seg->Liquid_Waste Disposal Licensed Disposal Solid_Waste->Disposal Liquid_Waste->Disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.